2-Chloroquinoline-4-carboxamide
描述
BenchChem offers high-quality 2-Chloroquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-chloroquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZFJWCMEHEJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350687 | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4295-16-3 | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Technical Monograph: 2-Chloroquinoline-4-carboxamide
Executive Summary: The "Privileged" Scaffold
In the landscape of medicinal chemistry, 2-chloroquinoline-4-carboxamide represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple quinolines, this specific scaffold offers a dual-modality reactivity profile: the electrophilic C2-chlorine atom allows for rapid diversification via nucleophilic aromatic substitution (
This guide moves beyond basic database entries to provide a functional roadmap for researchers utilizing this core in drug discovery. We analyze its synthesis, reactivity logic, and handling protocols to ensure reproducible, high-yield application in the lab.
Physicochemical Identity & Precursor Profile
While the specific physical constants of the unsubstituted amide vary by crystalline form and purity, the chemistry is best understood through its stable precursor, 2-chloroquinoline-4-carboxylic acid , and the parent heterocycle.
Table 1: Core Physicochemical Properties
| Property | 2-Chloroquinoline (Core) | 2-Chloroquinoline-4-carboxylic acid (Precursor) | 2-Chloroquinoline-4-carboxamide (Target) |
| CAS Number | 612-62-4 | 5467-57-2 | Derivative Dependent |
| Molecular Weight | 163.60 g/mol | 207.61 g/mol | 206.63 g/mol |
| Appearance | White solid | White to grey powder | Off-white solid |
| Melting Point | 38 °C | ~244 °C (dec) | Typically >200 °C (High crystallinity) |
| Solubility | DCM, MeOH | DMSO, Dilute Base | DMSO, DMF, Hot EtOH |
| pKa (Calc) | ~2.7 (N-ring) | ~2.17 (Acid) | ~15 (Amide NH) |
Scientist’s Note: The high melting point of the acid and amide series suggests strong intermolecular hydrogen bonding (dimer formation).[1] In synthesis, this often necessitates polar aprotic solvents (DMF, DMSO) or high-temperature conditions for complete dissolution.[1]
Synthetic Architecture: The "Activation-Amidation" Route
The most robust route to 2-chloroquinoline-4-carboxamide does not start from the quinoline itself, but rather builds the ring via the Pfitzinger Reaction , followed by a critical chlorination-activation sequence.
Mechanistic Pathway[4]
-
Ring Construction: Isatin condenses with pyruvate under basic conditions to form 2-hydroxyquinoline-4-carboxylic acid.[1]
-
Dual Activation: Phosphorus oxychloride (
) serves two roles: it converts the C2-hydroxyl (tautomeric lactam) to the C2-chloride and converts the C4-carboxylic acid to the acid chloride.[1] -
Amidation: The highly reactive acid chloride is quenched with ammonia to yield the final carboxamide.[1]
Visualization: Synthetic Flow
Figure 1: Step-wise synthetic pathway from Isatin to the target amide, highlighting the critical dual-activation step.
Functionalization Logic: The "Soft Spot" Strategy
For drug development, the 2-chloroquinoline-4-carboxamide is rarely the endpoint. It is a scaffold. The chemical logic relies on the electronic difference between the C2 and C4 positions.[1]
-
C2 Position (The "Soft Spot"): The ring nitrogen exerts an electron-withdrawing effect, activating the C2-chlorine for
. This is the primary vector for introducing diversity (amines, alkoxides, thiols).[1] -
C4 Position (The Anchor): The carboxamide is generally stable but can be dehydrated to a nitrile (using
or ) or hydrolyzed back to the acid.[1]
Visualization: Reactivity Map
Figure 2: Reactivity map illustrating the orthogonal functionalization opportunities at C2 (substitution) and C4 (transformation).
Validated Experimental Protocol
Objective: Synthesis of 2-Chloroquinoline-4-carboxamide from 2-Chloroquinoline-4-carboxylic acid. Scale: 10 mmol basis.
Materials
-
2-Chloroquinoline-4-carboxylic acid (2.08 g, 10 mmol)
-
Thionyl Chloride (
) (5.0 mL) or Oxalyl Chloride (1.2 eq) with DMF cat.[1] -
Ammonium Hydroxide (28%
aq) or Ammonia gas.[1] -
Dichloromethane (DCM) (Anhydrous).[1]
-
Tetrahydrofuran (THF).[1]
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
In a dry round-bottom flask equipped with a reflux condenser and drying tube (
), suspend the carboxylic acid (2.08 g) in dry DCM (20 mL). -
Add Thionyl Chloride (5 mL) dropwise.[1] Caution: Gas evolution (
, HCl). -
Reflux the mixture for 2-3 hours until the solid completely dissolves and gas evolution ceases.
-
Evaporation: Remove solvent and excess
under reduced pressure.[1] Co-evaporate with dry toluene (2x) to ensure complete removal of acidic vapors.[1] Result: Crude acid chloride (yellowish solid).[1]
-
-
Amidation:
-
Dissolve the crude acid chloride in dry THF (15 mL).
-
Cool the solution to 0°C in an ice bath.
-
Addition: Slowly add aqueous Ammonium Hydroxide (10 mL) or bubble dry
gas through the solution for 15 minutes. -
Observation: A heavy precipitate will form immediately.[1]
-
-
Workup & Purification:
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Remove THF under reduced pressure.[1]
-
Dilute the residue with cold water (50 mL) and stir vigorously to dissolve inorganic salts (
). -
Filtration: Filter the solid precipitate.[1] Wash with water (3x 20 mL) and cold diethyl ether (to remove non-polar impurities).[1]
-
Drying: Dry in a vacuum oven at 50°C.
-
Validation Check:
-
TLC: Run in 5% MeOH/DCM. The product (
~0.[1]4) should be distinct from the starting acid ( < 0.1, streaks).[1] -
Yield: Expected yield 85-95%.
Therapeutic Applications
The 2-chloroquinoline-4-carboxamide core is a validated pharmacophore in several high-value therapeutic areas:
-
NK3 Receptor Antagonists (Schizophrenia):
-
Analogs of Osanetant utilize the quinoline-4-carboxamide backbone. The rigid amide bond orients the bulky groups at C2 and C4 into the hydrophobic pockets of the Neurokinin-3 receptor.[1]
-
-
Antimalarial Agents:
-
DDD107498 (a related quinoline-4-carboxamide) inhibits Plasmodium falciparum translation elongation factor 2 (PfEF2).[1] The carboxamide hydrogen bonds with the protein backbone, while the quinoline ring stacks with aromatic residues in the binding site.
-
-
SIRT3 Inhibitors (Oncology):
-
Recent studies have identified 2-substituted quinoline-4-carboxylic acid derivatives as potent inhibitors of Sirtuin-3, a target for acute myeloid leukemia (AML).
-
Safety & Handling (SDS Summary)
-
Hazards: The 2-chloro derivative is a skin and eye irritant (H315, H319).[1] The acid chloride intermediate is corrosive and moisture-sensitive.[1]
-
Reactivity: Avoid contact with strong oxidizers.[1] The C2-chlorine can hydrolyze slowly in strong boiling acid, releasing HCl.[1]
-
Disposal: Halogenated organic waste.[1]
References
-
PubChem. "2-Chloroquinoline-4-carboxylic acid (CID 230582)."[1][2] National Library of Medicine.[1] [Link][1]
-
Baragaña, B., et al. "A novel multiple-stage antimalarial agent that inhibits protein synthesis."[1] Nature 522, 315–320 (2015).[1] (Describes DDD107498/quinoline-4-carboxamide discovery). [Link]
-
Frontiers in Chemistry. "Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors." [Link]
Sources
Technical Whitepaper: Scalable Synthesis of 2-Chloroquinoline-4-carboxamide from Isatin
Executive Summary
The quinoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for antimalarials (e.g., chloroquine), kinase inhibitors, and NK3 receptor antagonists. Specifically, 2-chloroquinoline-4-carboxamide represents a high-value "divergent intermediate." The C2-chlorine atom provides a handle for nucleophilic aromatic substitution (
This technical guide details a robust, three-step synthesis starting from isatin (1H-indole-2,3-dione). Unlike traditional Pfitzinger reactions that yield substituted quinolines directly, this protocol utilizes a modified Doebner condensation to access the 2-hydroxy-4-carboxy scaffold, followed by a dual-activation chlorination and chemoselective amidation.
Retrosynthetic Logic & Mechanistic Insight
The synthesis is designed around atom economy and chemoselectivity . The primary challenge is differentiating the reactivity between the C2 and C4 positions.
-
Scaffold Construction: We utilize the reactivity of isatin with malonic acid. Isatin acts as a masked amino-aldehyde. Under acidic conditions, the ring opens and re-condenses with malonic acid to form the quinoline ring with a hydroxyl (tautomeric lactam) at C2 and a carboxylic acid at C4.
-
Dual Activation: Phosphorus oxychloride (
) serves a dual purpose: it aromatizes the lactam to a chloro-quinoline (via an imidoyl chloride intermediate) and converts the carboxylic acid to an acyl chloride. -
Chemoselective Amidation: The final step relies on the electrophilic differential between an acyl chloride and a heteroaryl chloride. The acyl chloride is significantly more reactive toward ammonia, allowing for selective formation of the amide without displacing the C2-chlorine.
Reaction Pathway Visualization
Figure 1: The synthetic pathway highlights the transformation from the indole core of isatin to the functionalized quinoline.[1][2]
Detailed Experimental Protocols
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid
This step utilizes a modified Pfitzinger/Doebner reaction. The use of acetic acid as both solvent and catalyst promotes the condensation and subsequent decarboxylation.
-
Reagents: Isatin (1.0 eq), Malonic Acid (1.2 eq), Glacial Acetic Acid (Solvent).
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath.
Protocol:
-
Charge a 500 mL round-bottom flask with isatin (14.7 g, 100 mmol) and malonic acid (12.5 g, 120 mmol).
-
Add glacial acetic acid (150 mL). The suspension may not be fully homogenous initially.
-
Heat the mixture to reflux (
) with vigorous magnetic stirring. -
Observation: Evolution of
gas will be observed. Maintain reflux for 6–8 hours until gas evolution ceases and TLC indicates consumption of isatin. -
Cool the reaction mixture to room temperature. The product usually precipitates as a yellow solid.
-
Filter the solid and wash with cold water (
) to remove excess acetic acid. -
Drying: Dry the yellow solid in a vacuum oven at
.-
Expected Yield: 75–85%
-
Identity: The product exists in equilibrium between the enol (2-hydroxy) and keto (2-quinolone) forms.
-
Step 2: Chlorination to 2-Chloroquinoline-4-carbonyl chloride
This is the critical "activation" step.
-
Reagents: 2-Hydroxyquinoline-4-carboxylic acid (from Step 1),
(excess, solvent/reagent). -
Safety Warning:
is highly corrosive and reacts violently with water. All glassware must be oven-dried. Work in a fume hood.
Protocol:
-
Place the dried 2-hydroxyquinoline-4-carboxylic acid (10 g) into a dry two-neck flask fitted with a drying tube (
). -
Cautiously add phosphorus oxychloride (
) (50 mL). -
Optional: Add a catalytic amount of DMF (3-4 drops) to accelerate the formation of the Vilsmeier-Haack-like active species.
-
Heat to reflux (
) for 2–3 hours. The suspension will dissolve to form a clear, dark solution. -
Work-up (Critical): Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
The residue is the highly reactive 2-chloroquinoline-4-carbonyl chloride . It is typically used directly in the next step to avoid hydrolysis.
Step 3: Chemoselective Amidation
We exploit the reactivity difference:
-
Reagents: Crude Acid Chloride (from Step 2), Ammonium Hydroxide (28%
) or Anhydrous gas, Dichloromethane (DCM).
Protocol:
-
Dissolve the crude acid chloride residue in anhydrous DCM (100 mL). Cool the solution to
in an ice bath. -
Addition:
-
Method A (Aqueous): Add
(28%, 50 mL) dropwise with vigorous stirring. Keep temperature . -
Method B (Anhydrous): Bubble
gas through the solution for 15 minutes.
-
-
Stir at
for 30 minutes, then allow to warm to room temperature over 1 hour. -
Separation: If using Method A, separate the organic layer. Wash with water (
) and brine. -
Dry over anhydrous
and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexane) if necessary.
Critical Process Parameters (CPP) & Data Summary
Stoichiometry & Conditions Table
| Parameter | Step 1: Cyclization | Step 2: Chlorination | Step 3: Amidation |
| Limiting Reagent | Isatin | 2-OH-4-COOH Quinoline | Acid Chloride Intermediate |
| Key Reagent | Malonic Acid (1.2 eq) | ||
| Temperature | |||
| Time | 6–8 Hours | 2–3 Hours | 1–2 Hours |
| Critical Control | Moisture exclusion | Temp control (Selectivity) |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure acetic acid is glacial (water-free). Water inhibits the condensation.
-
Incomplete Chlorination: If the intermediate solid does not dissolve in
, add more reagent or extend reflux time. -
Side Product in Step 3: If 2-aminoquinoline-4-carboxamide is observed, the temperature was too high or reaction time too long, leading to displacement of the C2-chloride.
Analytical Validation
Successful synthesis must be validated using spectroscopic methods.
-
NMR (DMSO-
):-
Look for the disappearance of the carboxylic acid proton (13-14 ppm).
-
Amide Protons: Two broad singlets (or one broad signal integrating to 2H) typically between
7.5–8.5 ppm. -
Quinoline Ring: Characteristic aromatic protons, particularly the singlet at C3 (approx
7.8–8.0 ppm).
-
-
Mass Spectrometry (ESI):
-
Target Mass (
): Calculated for . -
Isotope Pattern: A characteristic 3:1 ratio for
and peaks confirms the presence of a single Chlorine atom.
-
References
-
Lahna, K. et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Revue Marocaine de Chimie.
-
Saudi, M. N. S. et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs.[4] New human neurokinin-3 (hNK-3) receptor antagonists. Archiv der Pharmazie.
-
Effenberger, F. et al. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition.
-
Silva, B. et al. (2013). Synthesis of Substituted Isatins. National Institutes of Health (PMC).
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3.
Sources
- 1. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 2. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Quinoline Carboxamides (Tasquinimod & Paquinimod)
Executive Summary
Quinoline-3-carboxamides (Q compounds), exemplified by Tasquinimod and Paquinimod , represent a class of small-molecule immunomodulators with a unique dual-targeting mechanism. Unlike varying chemotherapeutic agents that directly induce cytotoxicity, these compounds remodel the pathological microenvironment—specifically within solid tumors and autoimmune lesions.
The core mechanism of action (MoA) relies on the high-affinity blockade of two distinct molecular targets:
-
S100A9 (MRP-14): A calcium-binding protein that drives pro-inflammatory signaling via TLR4 and RAGE.
-
HDAC4 (Histone Deacetylase 4): An epigenetic regulator of angiogenesis and adaptive survival signaling.
This guide dissects the molecular causality of these interactions, provides validated experimental protocols for their verification, and visualizes the downstream immunological shifts.
Molecular Targets & Signaling Blockade
The S100A9 Axis: Breaking the Inflammatory Loop
S100A9 is a damage-associated molecular pattern (DAMP) molecule. In the tumor microenvironment (TME), it is secreted by Myeloid-Derived Suppressor Cells (MDSCs) and neutrophils.
-
Physiological State: S100A9 forms heterodimers with S100A8 (Calprotectin). In the presence of extracellular Zinc (
) and Calcium ( ), it undergoes a conformational change allowing it to bind TLR4 (Toll-like Receptor 4) and RAGE (Receptor for Advanced Glycation End products).[1] -
Pathological Signaling: This binding triggers the NF-
B pathway, resulting in the release of TNF- , IL-6, and VEGF. This creates a feed-forward loop that recruits more MDSCs, suppressing T-cell activity. -
Mechanism of Inhibition: Quinoline carboxamides bind directly to S100A9. This binding is allosteric , preventing the protein from interacting with TLR4/RAGE.
-
Result: Disruption of the NF-
B signaling cascade and reduced recruitment of immunosuppressive myeloid cells.
-
The HDAC4 Axis: Angiogenic Switch
Tasquinimod specifically targets HDAC4, not by inhibiting its catalytic activity, but by locking it in an inactive conformation.
-
Mechanism: Tasquinimod binds to the regulatory zinc-binding domain of HDAC4 (
).[2] -
Consequence: This allosteric lock prevents HDAC4 from complexing with HDAC3 and N-CoR (Nuclear Receptor Co-Repressor).[1]
-
Downstream Effect: Without this complex, HIF-1
(Hypoxia-Inducible Factor 1-alpha) remains acetylated and inactive. This suppresses the transcription of angiogenic factors (e.g., VEGF) normally induced by hypoxia.
Visualization of Dual-Target Mechanism
The following diagram illustrates the parallel inhibition pathways.
Figure 1: Dual mechanism of action showing the blockade of S100A9-mediated inflammation and HDAC4-mediated angiogenesis.
Immunomodulation: The Cellular Shift
The defining characteristic of quinoline carboxamides is their ability to "re-educate" the tumor microenvironment (TME).
| Cellular Target | Pre-Treatment State | Post-Treatment Effect | Mechanistic Driver |
| MDSCs | High infiltration; suppress T-cells via ROS/Arginase. | Reduced accumulation; loss of suppressive function.[3] | S100A9 blockade prevents TLR4-mediated chemotaxis. |
| Macrophages | M2 Phenotype: Pro-tumor, anti-inflammatory. | M1 Phenotype: Anti-tumor, pro-inflammatory. | Disruption of upstream cytokine loops (IL-10, TGF- |
| T-Cells | Excluded or exhausted (CD8+). | Increased infiltration and activation. | Removal of MDSC suppression brake. |
Experimental Validation Protocols
To ensure scientific integrity, the MoA must be validated using self-verifying protocols. Below are the two gold-standard methods for confirming quinoline carboxamide activity.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: Quantify the physical interaction between Tasquinimod and S100A9 or HDAC4. This is the definitive proof of direct binding.
Protocol:
-
Sensor Chip Preparation: Use a CM5 Series S sensor chip. Activate flow cells with EDC/NHS (1:1 mixture) for 7 minutes.
-
Ligand Immobilization:
-
Option A (Protein): Immobilize recombinant human S100A9 (
in Acetate pH 5.0) to a level of ~3000 RU. -
Option B (Small Molecule): Immobilize amino-linked Tasquinimod derivative if studying protein binding to drug.
-
-
Reference: Deactivate Flow Cell 1 with Ethanolamine to serve as a reference surface.
-
Kinetic Analysis:
-
Prepare a dilution series of the analyte (Tasquinimod) ranging from 0 nM to 1000 nM in running buffer (HBS-P+ with 5% DMSO to match drug solubility).
-
Injection: Inject at
for 120 seconds (Association). -
Wash: Switch to buffer for 600 seconds (Dissociation).
-
-
Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.
-
Validation Criteria: The
value of the fit should be of . Expect in the low nanomolar range for HDAC4 and high affinity for S100A9.[2]
-
Flow Cytometry for MDSC Suppression
Objective: Functional validation of S100A9 blockade in vivo (e.g., Prostate Cancer Mouse Model).
Protocol:
-
Treatment: Administer Tasquinimod (1-10 mg/kg/day) in drinking water to tumor-bearing mice for 14 days.
-
Tissue Processing: Harvest tumors and digest with Collagenase D/DNase I to create a single-cell suspension.
-
Staining Panel:
-
Viability: Fixable Viability Dye (e780).
-
Myeloid Markers: CD11b (FITC), Gr-1 (PE), Ly6C (APC), Ly6G (BV421).
-
M1/M2 Markers: F4/80, CD206 (M2), MHC-II (M1).
-
-
Gating Strategy:
-
MDSCs defined as CD11b+ / Gr-1+ .
-
Subsets: M-MDSC (CD11b+Ly6C
Ly6G ) vs. PMN-MDSC (CD11b+Ly6C Ly6G ).
-
-
Readout: Calculate the absolute number of MDSCs per gram of tumor. A successful assay must show a statistically significant reduction (
) in the CD11b+Gr-1+ population in treated vs. vehicle mice.
Experimental Workflow Diagram
Figure 2: Surface Plasmon Resonance (SPR) workflow for determining binding kinetics (
References
-
Isaacs, J. T., et al. (2014).[4] "Tasquinimod is an allosteric modulator of HDAC4 survival signaling within the compromised cancer microenvironment."[5] Cancer Research. Link
-
Bjork, P., et al. (2009). "Identification of the S100A9 protein as a target for the quinoline-3-carboxamide paquinimod." PLOS ONE. Link
-
Nakhle, J., et al. (2016). "Tasquinimod: a new way to target the tumor microenvironment." OncoTargets and Therapy. Link
-
Shen, L., et al. (2015). "Tasquinimod suppresses myeloid-derived suppressor cells and enhances cancer immunotherapies in murine models."[1][3] Cancer Immunology Research. Link
-
Stenström, M., et al. (2016). "Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis."[6][7] Journal of Dermatological Science. Link
Sources
- 1. Mechanisms of action of tasquinimod on the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tasquinimod is an Allosteric Modulator of HDAC4 Survival Signaling within the Compromised Cancer Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tasquinimod modulates suppressive myeloid cells and enhances cancer immunotherapies in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment | Oncotarget [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Paquinimod reduces skin fibrosis in tight skin 1 mice, an experimental model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label study to evaluate biomarkers and safety in systemic sclerosis patients treated with paquinimod - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Chloroquinoline-4-carboxamide: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of 2-Chloroquinoline-4-carboxamide. This molecule serves as a valuable scaffold in medicinal chemistry, and a thorough understanding of its spectroscopic signature is paramount for researchers in synthesis and drug development.
Introduction and Molecular Structure
2-Chloroquinoline-4-carboxamide belongs to the quinoline class of heterocyclic compounds, which are prominent in numerous pharmaceutical agents due to their diverse biological activities.[1] The title compound is characterized by a quinoline core substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position. Its molecular formula is C₁₀H₇ClN₂O, and its structure dictates a unique spectroscopic fingerprint essential for its unambiguous identification.
The synthesis of this compound typically involves the conversion of the corresponding 2-chloroquinoline-4-carboxylic acid.[2] For instance, the carboxylic acid can be activated, often with reagents like oxalyl chloride or thionyl chloride, to form an acyl chloride, which is then reacted with ammonia or an ammonia equivalent to yield the primary amide. This synthetic context is crucial as it informs potential impurities and side products that could be observed during analysis.
Figure 1: Molecular Structure of 2-Chloroquinoline-4-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloroquinoline-4-carboxamide, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the amide and its N-H protons are readily observable.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to observe all carbon signals, especially quaternary carbons.[3]
¹H NMR Spectral Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system and the two protons of the primary amide.
Table 1: Predicted ¹H NMR Data for 2-Chloroquinoline-4-carboxamide (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 8.7 | Doublet (d) | 1H | H-8 | The peri-position to the quinoline nitrogen results in significant deshielding. |
| ~ 8.2 - 8.4 | Doublet (d) | 1H | H-5 | Deshielded due to its position on the benzene ring portion of the quinoline system. |
| ~ 8.1 (broad s) | Singlet (s) | 1H | Amide N-H | Amide protons are exchangeable and often appear as broad singlets. |
| ~ 7.9 - 8.1 | Triplet (t) | 1H | H-7 | Exhibits coupling to both H-6 and H-8. |
| ~ 7.8 (broad s) | Singlet (s) | 1H | Amide N-H | The second amide proton may have a slightly different chemical shift. |
| ~ 7.7 - 7.9 | Triplet (t) | 1H | H-6 | Coupled to H-5 and H-7. |
| ~ 7.6 - 7.7 | Singlet (s) | 1H | H-3 | Appears as a singlet as adjacent positions (C-2 and C-4) are fully substituted. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of substituents (Cl, N) and the nature of the carbon (aromatic, amide carbonyl).[4]
Table 2: Predicted ¹³C NMR Data for 2-Chloroquinoline-4-carboxamide
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C=O (Amide) | Carbonyl carbons in amides typically appear in this region.[3] |
| ~ 152 | C-2 | Attached to both an electronegative nitrogen and chlorine, causing strong deshielding. |
| ~ 148 | C-8a | Aromatic quaternary carbon adjacent to the ring nitrogen. |
| ~ 145 | C-4 | Attached to the electron-withdrawing carboxamide group. |
| ~ 134 | C-7 | Aromatic CH carbon. |
| ~ 130 | C-5 | Aromatic CH carbon. |
| ~ 129 | C-4a | Aromatic quaternary carbon at the ring junction. |
| ~ 128 | C-6 | Aromatic CH carbon. |
| ~ 125 | C-8 | Aromatic CH carbon. |
| ~ 118 | C-3 | Aromatic CH carbon, shielded relative to other carbons on the heterocyclic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum provides direct evidence for the carboxamide group and the chloro-aromatic system.
Experimental Protocol (FT-IR)
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a modern, solvent-free method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Data is typically collected over the range of 4000-400 cm⁻¹. An average of 16-32 scans is usually sufficient to obtain a high-quality spectrum.
Spectral Interpretation
The key diagnostic peaks for 2-Chloroquinoline-4-carboxamide are expected in the following regions:
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400 - 3200 | Medium, Doublet | Amide (N-H) | Symmetric & Asymmetric Stretch |
| ~ 3050 | Medium-Weak | Aromatic (C-H) | C-H Stretch |
| ~ 1670 | Strong | Amide (C=O) | C=O Stretch ("Amide I" band) |
| 1620 - 1580 | Medium-Strong | Amide (N-H) & Aromatic (C=C) | N-H Bend ("Amide II" band) & C=C Stretch |
| 1500 - 1400 | Medium | Aromatic (C=C) | C=C Ring Stretch |
| ~ 1100 | Medium | C-Cl | C-Cl Stretch |
| 850 - 750 | Strong | Aromatic (C-H) | C-H Out-of-plane Bending |
The presence of a strong absorption around 1670 cm⁻¹ is definitive for the carbonyl group of the amide.[5][6] The pair of peaks above 3200 cm⁻¹ is characteristic of a primary (-NH₂) amide.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering powerful confirmation of its identity.
Experimental Protocol (Electron Ionization - MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
Fragmentation Analysis
The EI mass spectrum of 2-Chloroquinoline-4-carboxamide is expected to show a distinct molecular ion (M⁺˙) peak. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Key Predicted Fragments:
-
Molecular Ion (M⁺˙) at m/z 206/208: This corresponds to the molecular weight of the compound (C₁₀H₇³⁵ClN₂O and C₁₀H₇³⁷ClN₂O). Its presence confirms the molecular formula.
-
[M - NH₂]⁺ at m/z 190/192: Loss of the amino radical is a common fragmentation for primary amides.
-
[M - CONH₂]⁺ at m/z 162/164: This significant peak results from the cleavage of the entire carboxamide group, yielding the 2-chloroquinolinyl cation.
-
[M - Cl]⁺ at m/z 171: Loss of the chlorine radical.
-
[Quinoline core fragments]: Further fragmentation of the quinoline ring can lead to the expulsion of molecules like HCN, as is characteristic for quinoline derivatives.[7][8]
Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for 2-Chloroquinoline-4-carboxamide.
Conclusion
The structural confirmation of 2-Chloroquinoline-4-carboxamide is robustly achieved through the complementary use of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary amide. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern that corroborates the overall structure. This comprehensive spectroscopic dataset serves as a critical reference for quality control, reaction monitoring, and characterization in any research and development program involving this important chemical scaffold.
References
- MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
- Chem-Impex. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- Plodek, L., et al. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PMC - NIH. (2025, August 3). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
- ResearchGate. (n.d.). 13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz).
- ResearchGate. (2025, August 7). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
- PMC - NIH. (2021, July 14). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides.
- PMC - NIH. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
- ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.
- Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- ResearchGate. (2017, March 19). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- ResearchGate. (n.d.). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides.
- PubMed. (n.d.). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists.
- PubMed Central. (2021, January 19). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates.
- YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,....
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. youtube.com [youtube.com]
- 7. chempap.org [chempap.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Chloroquinoline-4-carboxamide
Preamble: The Imperative of Solubility Profiling for Novel Quinolines
In the landscape of drug discovery and development, the quinoline scaffold remains a privileged structure, forming the backbone of numerous therapeutic agents.[1] Its derivatives, such as 2-Chloroquinoline-4-carboxamide, represent a frontier of chemical space with significant potential for biological activity. However, the therapeutic promise of any novel compound is fundamentally tethered to its physicochemical properties, chief among them being solubility. Poor solubility can terminate the development of an otherwise potent molecule due to challenges in formulation, bioavailability, and administration.
Part 1: Compound Identity and Synthesis Strategy
The first critical step in any physicochemical characterization is confirming the identity and ensuring the purity of the target compound. 2-Chloroquinoline-4-carboxamide is a distinct molecule where the carboxylic acid group of its precursor is replaced by a primary amide.
Molecular Structure:
-
IUPAC Name: 2-chloroquinoline-4-carboxamide
-
Molecular Formula: C₁₀H₇ClN₂O
-
Molecular Weight: 206.63 g/mol
The logical and most common synthetic route to this amide is a two-step process starting from the commercially available 2-chloroquinoline-4-carboxylic acid (CAS 5467-57-2).[2][3] This involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by amidation.
Caption: Synthesis pathway for 2-Chloroquinoline-4-carboxamide.
Part 2: Theoretical Framework for Solubility
Understanding the molecular features of 2-Chloroquinoline-4-carboxamide allows us to predict its solubility behavior and make informed choices about solvent selection.
-
Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This suggests potential solubility in protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents that are good hydrogen bond acceptors (e.g., DMSO, DMF).
-
Polarity and Lipophilicity: The quinoline ring system is largely aromatic and hydrophobic. The addition of a chloro group at the 2-position further increases its lipophilicity (hydrophobicity). This structural feature predicts solubility in non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate). The interplay between the polar amide group and the lipophilic chloroquinoline core will result in a complex solubility profile.
-
Ionization (pKa): The quinoline nitrogen is weakly basic. While the exact pKa of the protonated form of 2-Chloroquinoline-4-carboxamide is not published, it is expected to be low (typically in the 2-4 range for similar quinolines). This means the compound will be protonated and potentially more soluble in highly acidic aqueous media (pH < 2). The amide group is generally considered neutral and does not ionize under typical aqueous pH conditions.
-
Crystal Lattice Energy: For crystalline solids, the energy required to break the crystal lattice is a major barrier to dissolution. Compounds with strong intermolecular interactions in their solid state (e.g., extensive hydrogen bonding networks via the amide) will have higher lattice energies and lower solubilities in non-interacting solvents. The potential for polymorphism (different crystal forms) exists, which could lead to variable solubility results.
Based on these factors, a range of solvents should be tested to capture the full profile, from non-polar to highly polar and protic to aprotic.
Part 3: Experimental Protocol for Thermodynamic Solubility Determination
The gold-standard method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask Method .[4] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.
Materials and Equipment
-
Compound: Purified, crystalline 2-Chloroquinoline-4-carboxamide (purity >99%, confirmed by HPLC and NMR).
-
Solvents: HPLC-grade or equivalent:
-
Water (Type I ultrapure)
-
pH-adjusted buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Methanol
-
Ethanol
-
Acetone
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
-
Equipment:
-
Analytical balance (±0.01 mg)
-
Vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control (e.g., 25 °C and 37 °C)
-
Centrifuge capable of holding vials
-
Low-binding filter syringes (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Experimental Workflow
The following diagram outlines the comprehensive workflow for robust solubility determination.
Caption: Step-by-step workflow for the Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of 2-Chloroquinoline-4-carboxamide in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards (e.g., 0.1, 1, 5, 10, 50, 100 µg/mL).
-
Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration. Ensure the curve has an R² value > 0.999.
-
-
Equilibrium Sample Preparation:
-
Add an excess amount of solid 2-Chloroquinoline-4-carboxamide to a pre-weighed vial. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume of the chosen solvent or buffer (e.g., 2.0 mL) to the vial.
-
Securely cap the vial. Prepare samples in triplicate for each solvent.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a minimum of 48 hours. For poorly soluble, crystalline compounds, 72 hours is recommended to ensure equilibrium is reached.
-
Causality: This extended time is crucial to overcome kinetic barriers and allow for any potential solid-state transformations (e.g., from an unstable to a more stable polymorph), ensuring the measured solubility is the true thermodynamic value.
-
-
Phase Separation and Sampling:
-
After equilibration, allow the vials to stand for 30 minutes to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet.
-
For an extra layer of validation, filter the withdrawn supernatant through a 0.22 µm chemical-resistant syringe filter. Discard the first few drops to saturate any binding sites on the filter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be precise.
-
Analyze the diluted sample by HPLC-UV under the same conditions used for the standard curve.
-
Calculate the concentration in the diluted sample using the calibration curve equation.
-
Multiply the result by the dilution factor to determine the solubility of 2-Chloroquinoline-4-carboxamide in the test solvent.
-
-
Solid Phase Verification (Trustworthiness):
-
After removing the supernatant, carefully decant the remaining solvent from the vials.
-
Dry the remaining solid and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Compare the results to the analysis of the starting material. This step is critical to verify if the compound changed its crystal form or solvate during the experiment, which would affect the solubility value.
-
Part 4: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be reported in standard units such as mg/mL and mol/L.
Table 1: Solubility Profile of 2-Chloroquinoline-4-carboxamide at 25 °C
| Solvent System | pH (if applicable) | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Water | ~7.0 | [Experimental Data] | [Experimental Data] |
| 0.1 M HCl | 1.2 | [Experimental Data] | [Experimental Data] |
| Acetate Buffer | 4.5 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffer | 6.8 | [Experimental Data] | [Experimental Data] |
| Phosphate Buffer | 7.4 | [Experimental Data] | [Experimental Data] |
| Methanol | N/A | [Experimental Data] | [Experimental Data] |
| Ethanol | N/A | [Experimental Data] | [Experimental Data] |
| Acetone | N/A | [Experimental Data] | [Experimental Data] |
| Acetonitrile | N/A | [Experimental Data] | [Experimental Data] |
| Ethyl Acetate | N/A | [Experimental Data] | [Experimental Data] |
| DMSO | N/A | [Experimental Data] | [Experimental Data] |
Interpretation: The results should be analyzed in the context of the theoretical framework. For instance, higher solubility in methanol and ethanol compared to water would highlight the importance of the lipophilic quinoline core. High solubility in DMSO would be expected due to its powerful, polar aprotic nature. Low aqueous solubility is a common characteristic of quinoline carboxamides.[5][6] Any significant increase in solubility at pH 1.2 would confirm the basicity of the quinoline nitrogen and its role in solubilization in acidic environments.
Conclusion
Determining the solubility profile of a novel compound like 2-Chloroquinoline-4-carboxamide is a foundational step in its journey from a chemical entity to a potential therapeutic agent. Due to its likely low aqueous solubility, a systematic and rigorous approach as outlined in this guide is not merely recommended; it is essential. By combining a sound theoretical understanding of the molecule's structure with a robust, self-validating experimental protocol like the Shake-Flask method, researchers can generate reliable and reproducible data. This information is critical for guiding formulation strategies, predicting in vivo behavior, and making informed decisions in the drug development process.
References
-
Aksenov, A. N., et al. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
PubChem (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem (n.d.). Methyl 2-chloroquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
PubChem (n.d.). Quinoline-4-carboxamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. Retrieved February 2, 2026, from [Link]
-
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Wikipedia (n.d.). Quinoline. Retrieved February 2, 2026, from [Link]
-
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved February 2, 2026, from [Link]
-
Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. National Institutes of Health. Retrieved February 2, 2026, from [Link]
-
PubChem (n.d.). 2-[4-(Furan-2-yl)phenyl]quinoline-4-carboxamide. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. 5467-57-2|2-Chloroquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Chloroquinoline-4-carboxamide
Foreword: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability. The journey from a promising chemical entity to a safe and effective drug is paved with rigorous characterization, of which thermal stability and degradation profiling are critical milestones. 2-Chloroquinoline-4-carboxamide, a member of the quinoline class of compounds, represents a scaffold of significant interest due to the broad biological activities exhibited by its derivatives, including potential antimicrobial and anticancer properties.[1][2] This guide provides an in-depth technical exploration of the methodologies and scientific rationale for assessing the thermal stability and degradation pathways of 2-Chloroquinoline-4-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols to ensure the quality, safety, and efficacy of potential drug candidates.
Section 1: Foundational Thermal Analysis – Unveiling the Intrinsic Stability Profile
The initial step in understanding a compound's stability is to determine its response to thermal stress in a controlled environment. This provides a baseline thermal profile, identifying the temperatures at which physical and chemical changes occur. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for this purpose.[3][4]
Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is invaluable for determining the onset of thermal decomposition, quantifying residual solvents or moisture, and identifying distinct stages of degradation.[5][7]
Causality in Experimental Design: The choice of a controlled heating rate (e.g., 10 °C/min) allows for the clear resolution of thermal events. The inert nitrogen atmosphere is crucial as it ensures that the observed mass loss is due to thermal decomposition alone, not oxidative processes.
Experimental Protocol: TGA of 2-Chloroquinoline-4-carboxamide
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Chloroquinoline-4-carboxamide into a ceramic or platinum TGA pan.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to maximum rates of mass loss (from the derivative curve, DTG).
Data Presentation: Illustrative TGA Data for 2-Chloroquinoline-4-carboxamide
| Parameter | Illustrative Value | Interpretation |
| Initial Mass | 8.520 mg | Starting mass of the sample. |
| Mass Loss (up to 150 °C) | < 0.5% | Indicates the absence of significant volatile solvents or moisture. |
| Tonset of Decomposition | ~250 °C | The temperature at which significant thermal degradation begins. |
| Major Decomposition Step | 250 °C - 350 °C | The primary temperature range of chemical breakdown. |
| Residual Mass at 600 °C | < 1.0% | Suggests nearly complete decomposition into volatile products. |
Differential Scanning Calorimetry (DSC): Characterizing Physicochemical Transitions
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] It is a powerful tool for determining melting point, enthalpy of fusion, glass transitions, and the endothermic or exothermic nature of decomposition, providing critical insights into the material's physical and energetic properties.[8][9][10]
Causality in Experimental Design: Sealing the sample in an aluminum pan prevents sublimation prior to melting. The inert atmosphere, similar to TGA, isolates thermal events from oxidative reactions. The melting endotherm provides a sharp, characteristic signal for a pure crystalline solid, while decomposition is often observed as a broader, more complex series of thermal events.[11]
Experimental Protocol: DSC of 2-Chloroquinoline-4-carboxamide
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-Chloroquinoline-4-carboxamide into a hermetically sealed aluminum pan.
-
Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify the peak temperature of the melting endotherm and any subsequent exothermic or endothermic events associated with decomposition.
Data Presentation: Illustrative DSC Data for 2-Chloroquinoline-4-carboxamide
| Parameter | Illustrative Value | Interpretation |
| Melting Point (Tpeak) | 244 °C | Corresponds to the melting point of the crystalline solid.[12] |
| Enthalpy of Fusion (ΔHfus) | ~120 J/g | The energy required to melt the sample; indicative of crystallinity. |
| Decomposition Onset | > 250 °C | Onset of exothermic/endothermic events following the melt, confirming the TGA findings. |
Visualization: Thermal Analysis Workflow
Caption: Workflow for assessing the intrinsic thermal stability of an API.
Section 2: Forced Degradation – Probing Chemical Liabilities
Forced degradation, or stress testing, is an essential component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[13][14] These studies involve subjecting the API to conditions more severe than those it would encounter during storage to deliberately induce degradation.[14][15] The primary goals are to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[13][14]
Hypothesized Degradation Pathways of 2-Chloroquinoline-4-carboxamide
The structure of 2-Chloroquinoline-4-carboxamide contains several functional groups susceptible to degradation:
-
Carboxamide Moiety: Prone to hydrolysis under both acidic and basic conditions, yielding 2-chloroquinoline-4-carboxylic acid and ammonia.
-
Chloro-Substituted Quinoline Ring: The chloro group at the 2-position can be susceptible to nucleophilic substitution (e.g., hydrolysis to a hydroxyl group) under harsh conditions. The quinoline ring itself can be a target for oxidation.
Visualization: Potential Degradation Pathways
Caption: Hypothesized degradation pathways for 2-Chloroquinoline-4-carboxamide.
Protocols for Forced Degradation Studies
The following protocols are designed to achieve a target degradation of 5-20%, which is sufficient to produce detectable levels of degradants without completely consuming the parent compound.
Protocol 2.2.1: Acid Hydrolysis
-
Solution Preparation: Dissolve 2-Chloroquinoline-4-carboxamide in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Stress Condition: Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Incubation: Heat the solution at 60 °C and monitor the reaction over time (e.g., at 2, 4, 8, 24 hours) by HPLC.
-
Neutralization: Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
Protocol 2.2.2: Base Hydrolysis
-
Solution Preparation: Prepare a 1 mg/mL solution of the API as in 2.2.1.
-
Stress Condition: Add an equal volume of 0.1 M NaOH.
-
Incubation: Keep the solution at room temperature, monitoring by HPLC at regular intervals. Basic hydrolysis is often faster than acidic hydrolysis.
-
Neutralization: Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
Protocol 2.2.3: Oxidative Degradation
-
Solution Preparation: Prepare a 1 mg/mL solution of the API.
-
Stress Condition: Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature in the dark to prevent photolytic effects, and monitor by HPLC.
Protocol 2.2.4: Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of solid 2-Chloroquinoline-4-carboxamide powder in a vial.
-
Incubation: Heat the sample in a calibrated oven at a temperature below its melting point but high enough to induce degradation (e.g., 80-100 °C).
-
Analysis: At specified time points, dissolve a portion of the solid and analyze by HPLC.
Section 3: Analytical Methodologies for Degradant Profiling
A robust, stability-indicating analytical method is required to separate and quantify the parent API from all potential degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the gold standard for this purpose.[16]
Development of a Stability-Indicating HPLC Method
The primary objective is to achieve baseline separation between the main peak (2-Chloroquinoline-4-carboxamide) and all impurity/degradant peaks.
Protocol: Stability-Indicating HPLC-UV Method
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm or as determined by UV spectral analysis.[16]
-
Injection Volume: 10 µL.
Self-Validation: This method is validated by demonstrating its specificity. Samples from the forced degradation studies are analyzed to ensure that all degradant peaks are resolved from the parent peak. Peak purity analysis using a DAD can further confirm that the parent peak is spectrally pure and free from co-eluting impurities.
Structural Elucidation with LC-MS
To identify the chemical structures of the degradation products, the HPLC system can be coupled to a mass spectrometer. By comparing the mass-to-charge (m/z) ratio of the degradants with the parent compound and considering the likely chemical transformations (e.g., hydrolysis, oxidation), the identities of the impurities can be confidently proposed.
Visualization: Analytical Workflow for Degradation Analysis
Caption: Workflow for the analysis and identification of degradation products.
Conclusion: A Synthesis of Stability Insights
The comprehensive analysis of 2-Chloroquinoline-4-carboxamide's thermal stability and degradation profile is not merely an academic exercise; it is a fundamental requirement for its potential development as a pharmaceutical agent. The data generated from TGA and DSC establish the intrinsic thermal limits of the molecule, guiding handling and manufacturing processes.[3][17] Forced degradation studies provide a predictive understanding of its chemical liabilities, informing formulation strategies, packaging selection, and the establishment of appropriate storage conditions and shelf-life.[13][14] By integrating these techniques, researchers can build a robust stability profile, ensuring that the final drug product delivered to patients is both safe and effective over its intended lifetime.
References
-
Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing). Available from: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. Available from: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - NIH. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
2-Chloroquinoline-4-carboxylic acid - Chem-Impex. Available from: [Link]
-
Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. Available from: [Link]
-
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]
-
Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates - PubMed Central. Available from: [Link]
-
2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem. Available from: [Link]
-
Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 - PubMed. Available from: [Link]
-
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]
-
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2 | Water Science & Technology | IWA Publishing. Available from: [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]
-
Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics - ResearchGate. Available from: [Link]
-
A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. Available from: [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. Available from: [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]
-
2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications - ResearchGate. Available from: [Link]
-
A state-of-the-art review of quinoline degradation and technical bottlenecks - ResearchGate. Available from: [Link]
-
Thermogravimetric Analysis in Pharmaceuticals - Veeprho. Available from: [Link]
-
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available from: [Link]
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. Available from: [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available from: [Link]
-
Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC - NIH. Available from: [Link]
-
Access to quinolinones via DMAP-catalysed cascade reaction of 2-substituted benzoic acids with organic azides - Chemical Communications (RSC Publishing). Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia. Available from: [Link]
-
Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. veeprho.com [veeprho.com]
- 8. quercus.be [quercus.be]
- 9. veeprho.com [veeprho.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. tainstruments.com [tainstruments.com]
- 12. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of Thermal Analysis to Evaluate Pharmaceutical Preparations Containing Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Chloroquinoline-4-carboxamide Scaffold: Synthetic Architectures and Therapeutic Utility
The following technical guide details the research landscape, synthetic methodologies, and therapeutic applications of the 2-Chloroquinoline-4-carboxamide scaffold.
Executive Summary
The 2-chloroquinoline-4-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry. Its structural utility lies in its bifunctional nature: the C2-chlorine atom serves as a highly reactive electrophilic "warhead" for nucleophilic aromatic substitution (
Structural Pharmacology & SAR Logic
To design effective derivatives, one must understand the electronic and steric properties of the core.
The Bifunctional Core
-
Position 2 (Chlorine): The electron-deficient nature of the quinoline ring, enhanced by the protonated nitrogen (under acidic conditions) or simply the inductive effect, makes the C2-Cl bond susceptible to displacement. This allows for the rapid generation of libraries (2-amino, 2-alkoxy, 2-thio derivatives).
-
Position 4 (Carboxamide): This group is generally stable but critical for binding. In antimalarial applications (e.g., DDD107498 analogs), the amide nitrogen often bears solubilizing groups or lipophilic spacers that traverse protein binding pockets.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Caption: Functional dissection of the 2-chloroquinoline-4-carboxamide scaffold highlighting reactive sites and binding potential.
Validated Synthetic Protocols
The synthesis of this scaffold is non-trivial due to the need for regioselective chlorination. The most robust pathway proceeds from Isatin via a Pfitzinger-type condensation, followed by chlorination.
Workflow: Isatin to 2-Chloroquinoline-4-carboxamide
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
This step utilizes the condensation of isatin with malonic acid.[1]
-
Reagents: Isatin (1.0 eq), Malonic Acid (1.2 eq), Sodium Acetate (catalytic), Acetic Acid (solvent).
-
Conditions: Reflux (110°C) for 8–12 hours.
-
Mechanism: Aldol-type condensation followed by decarboxylation and ring expansion.
-
Yield: Typically 75–85%.
Step 2: Chlorination (The Critical Step)
Conversion of the 2-hydroxy (tautomeric with 2-oxo) group to 2-chloro.
-
Reagents: 2-Hydroxyquinoline-4-carboxylic acid, Phosphorus Oxychloride (
). -
Protocol:
-
Suspend the dry acid in neat
(excess, acts as solvent). -
Reflux at 105°C for 4–6 hours. Note: Monitor by TLC; the solid will dissolve as the chloride forms.
-
Quench: Pour the hot mixture slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Isolation: Adjust pH to 4–5 with Sodium Acetate or dilute NaOH to precipitate the 2-chloroquinoline-4-carboxylic acid .
-
-
Safety Warning:
reacts violently with water. Use a blast shield.
Step 3: Amidation
Conversion of the acid to the carboxamide.
-
Method A (Acid Chloride): React the acid with
to form the carbonyl chloride, then treat with the desired amine ( ) and . -
Method B (Coupling Agents): Use EDC-HCl/HOBt in DMF/DCM. This is preferred for complex amines to avoid harsh conditions.
Reaction Pathway Diagram[2][3]
Caption: Step-by-step synthetic route from Isatin to the target scaffold.
Therapeutic Applications & Data
A. Antimalarial Activity (PfEF2 Inhibition)
Research has identified quinoline-4-carboxamides as potent inhibitors of Plasmodium falciparum protein synthesis.
-
Key Compound: DDD107498 (a derivative where the 2-position is substituted, but the core geometry remains relevant).
-
Mechanism: The scaffold binds to the GTP-binding pocket of PfEF2, preventing the translocation step of protein synthesis.
-
Data Profile:
| Compound | Target | IC50 (nM) | Selectivity Index | Source |
| 2-Chloro-Q-4-carboxamide (Generic) | PfEF2 | >1000 | Low | [1] |
| Optimized Derivative (DDD107498) | PfEF2 | 1.0 | >1000 (vs Human) | [2] |
Insight: The pure 2-chloro compound often serves as a hit, but substitution at C2 (e.g., with an aryl or amino group) drastically improves potency and solubility.
B. Anticancer Activity (SIRT3 & HDAC)
The 2-chloroquinoline-4-carboxamide core is a precursor to potent deacetylase inhibitors.
-
Target: SIRT3 (Mitochondrial Sirtuin). High expression in leukemia stem cells.
-
Mechanism: The carboxamide acts as a zinc-binding group (ZBG) mimic or interacts with the NAD+ binding pocket.
-
Efficacy: Derivatives have shown low micromolar
values against AML (Acute Myeloid Leukemia) cell lines.
C. Antiviral (SARS-CoV-2)
Recent screens (2020-2023) utilized 2-chloroquinoline derivatives to target the MPro (Main Protease) of SARS-CoV-2.
-
Strategy: The 2-Cl group can form covalent bonds with active site cysteines (Cys145) in specific contexts, or the scaffold acts as a non-covalent anchor.
-
Result: Dual inhibition of MPro and PLPro has been observed in 2-chloroquinoline-based hybrids.
Critical Experimental Notes
-
Regioselectivity of Substitution: When performing
on 2,4-dichloroquinoline derivatives, the C4-chlorine is typically more reactive than the C2-chlorine due to the stabilization of the Meisenheimer complex by the ring nitrogen. However, in the 2-chloroquinoline-4-carboxamide , the C4 position is already "blocked" by the amide, forcing substitution exclusively to C2. This makes the scaffold highly predictable for library generation. -
Solubility: The 2-chloro-4-carboxamide core is highly lipophilic (high cLogP). For biological assays, dissolve in 100% DMSO and dilute rapidly into media. If precipitation occurs, consider adding a morpholine or piperazine tail at the amide nitrogen.
References
-
Baragaña, B., et al. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. Link
-
Manoharan, S., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Link
-
Gopinath, P., et al. (2016). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Link
-
Xu, J., et al. (2019).[2] Method for synthesizing 2-chloroquinoline-4-carboxylic acid. Patent CN109467549A.[2] Link
-
Musso, L., et al. (2025). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. PubMed Central. Link
Sources
electrophilic and nucleophilic substitution on the quinoline ring
An In-depth Technical Guide to Electrophilic and Nucleophilic Substitution on the Quinoline Ring
Introduction: The Duality of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry and materials science.[1][2] Its chemical personality is distinctly dichotomous, governed by the electronic interplay between its two constituent rings. The pyridine ring, with its electron-withdrawing nitrogen atom, creates an electron-deficient (π-deficient) system. In contrast, the fused benzene ring (carbocycle) remains comparatively electron-rich.[3][4] This electronic duality dictates the regioselectivity of substitution reactions: the benzene ring is the preferred site for electrophilic attack, while the pyridine ring is vulnerable to nucleophilic attack.[5][6] Understanding and controlling these substitution patterns is paramount for the rational design and synthesis of novel quinoline-based drugs and functional materials.[7]
This guide provides a detailed exploration of the core principles, reaction mechanisms, and field-proven protocols for both , designed for researchers and professionals in drug development.
Part 1: Electrophilic Aromatic Substitution (SEAr) on the Benzene Ring
Electrophilic attack on quinoline is a challenging endeavor that requires vigorous conditions.[8] Under the strongly acidic conditions typical for SEAr reactions, the basic nitrogen atom is protonated to form the quinolinium cation. This protonation strongly deactivates the entire ring system towards electrophiles, particularly the heterocyclic ring.[9][10] Consequently, substitution occurs preferentially on the less deactivated carbocyclic (benzene) ring.[3][11]
The Principle of Regioselectivity: C-5 and C-8 Positions
Electrophilic substitution on the quinolinium ion occurs predominantly at the C-5 and C-8 positions.[4][8] This preference is dictated by the stability of the cationic intermediate (the Wheland complex or σ-complex) formed during the reaction.
-
Attack at C-5 or C-8: When an electrophile attacks at the C-5 or C-8 position, the resulting positive charge can be delocalized across the carbocyclic ring through multiple resonance structures without disrupting the aromatic sextet of the adjacent pyridine ring. This maintains a degree of aromatic stability in the intermediate, lowering the activation energy for its formation.[3][12]
-
Attack at C-6 or C-7: Attack at the C-6 or C-7 positions leads to a less stable intermediate.[3] In one of the key resonance forms for C-6 or C-7 attack, the positive charge is placed on the carbon atom at the ring junction (C-8a or C-4a), which disrupts the aromaticity of the pyridine ring, resulting in a significantly less stable, higher-energy intermediate.
The mechanism below illustrates the preferential attack at C-5, which avoids disruption of the pyridine ring's aromaticity in the key resonance contributors.
Caption: Logical workflow for electrophilic substitution on the quinoline ring.
Key Electrophilic Substitution Reactions
The nitration of quinoline is a classic example of its reactivity, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline.[8] The reaction proceeds via attack of the nitronium ion (NO₂⁺) on the quinolinium cation.[13]
-
Reaction Conditions: Fuming nitric acid in the presence of concentrated sulfuric acid at 0°C.[5][10]
-
Products: A roughly equimolar mixture of 5-nitroquinoline and 8-nitroquinoline.[13]
Caption: Reaction scheme for the nitration of quinoline.
Experimental Protocol: Nitration of Quinoline [10][13]
-
In a flask equipped with a stirrer and thermometer, cool 50 mL of concentrated sulfuric acid to below 10°C in an ice-salt bath.
-
Slowly add 10 g of quinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by carefully adding 10 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the quinoline-sulfuric acid solution over 1 hour, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture carefully onto 500 g of crushed ice.
-
Neutralize the solution with concentrated aqueous ammonia until it is alkaline to litmus paper.
-
The nitroquinolines will precipitate as a yellow solid. Filter the solid, wash with cold water, and dry.
-
Separate the 5- and 8-nitroquinoline isomers using fractional crystallization or column chromatography.
Sulfonation requires even more forcing conditions than nitration and exhibits temperature-dependent regioselectivity.
-
Reaction Conditions: Fuming sulfuric acid (oleum) at elevated temperatures.[8]
-
Products: At 220°C, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is formed.[8] At higher temperatures (~300°C), the thermodynamically more stable quinoline-6-sulfonic acid becomes the major product.[11]
Experimental Protocol: Continuous Sulfonation of Quinoline [14]
-
Establish a continuous feed of quinoline and 20-30% oleum into a heated reaction vessel maintained at 120-180°C. The weight ratio of oleum to quinoline should be at least 2:1.
-
Maintain an average residence time for the reactants in the vessel of 1-6 hours.
-
Continuously withdraw the sulfonated mixture, which consists of a solution of sulfonated quinoline in sulfuric acid.
-
To isolate quinoline-8-sulfonic acid, cool a portion of the withdrawn mixture and crystallize the product.
-
Filter the crystals from the mother liquor and wash to remove occluded acid.
Direct halogenation of quinoline can be difficult to control and may lead to mixtures of products.[15] Modern methods, however, have enabled highly regioselective halogenations.
-
Reaction Conditions: Metal-free methods using N-halosuccinimides (NCS, NBS, NIS) as the halogen source in an aqueous medium provide an efficient route.[16] For C5-selective halogenation of 8-substituted quinolines, trihaloisocyanuric acids (TCCA, TBCA) are effective.[17]
-
Products: Predominantly C-5 halogenated quinolines, especially when a directing group is present at the C-8 position.[17][18]
Experimental Protocol: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide [15][17]
-
To a solution of N-(quinolin-8-yl)acetamide (0.4 mmol) in acetonitrile (3 mL), add trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 equiv.).
-
Stir the reaction mixture at room temperature in an open-air atmosphere for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.
| Reaction | Reagents & Conditions | Major Product(s) |
| Nitration | fuming HNO₃, conc. H₂SO₄, 0°C | 5-Nitroquinoline & 8-Nitroquinoline[8][10] |
| Sulfonation | Fuming H₂SO₄ (oleum), 220°C | Quinoline-8-sulfonic acid[8] |
| Halogenation | TCCA, CH₃CN, rt (on 8-amido) | 5-Chloro-8-amidoquinoline[15][17] |
| Table 1: Summary of Key Electrophilic Substitution Reactions on Quinoline. |
Part 2: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. This reactivity is the cornerstone of many synthetic routes to functionalized quinolines used in drug discovery.[19]
The Principle of Regioselectivity: C-2 and C-4 Positions
Nucleophilic substitution occurs almost exclusively at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen, respectively.[4][20]
The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The nucleophile attacks the electron-deficient C-2 or C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: A leaving group, typically a hydride ion (H⁻) or a halide, is expelled, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is key. When attack occurs at C-2 or C-4, the negative charge can be effectively delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[20] Attack at C-3 does not allow for this stabilization, making it a much less favorable pathway. C-2 is often slightly more reactive than C-4.[8][21]
Caption: General workflow for nucleophilic aromatic substitution on halo-quinolines.[19]
Key Nucleophilic Substitution Reactions
The Chichibabin reaction is a powerful method for the direct amination of the quinoline ring.[22]
-
Reaction Conditions: Sodium amide (NaNH₂) or potassium amide (KNH₂) in an inert solvent like xylene or in liquid ammonia.[4][23]
-
Mechanism: The highly nucleophilic amide ion (NH₂⁻) attacks the C-2 position, forming a σ-adduct. A subsequent elimination of a hydride ion (H⁻), which is removed from the system by reacting with a proton source or an oxidant, leads to the formation of the aminoquinoline product.[24]
-
Product: Primarily 2-aminoquinoline.[4] Under specific conditions, such as allowing the reaction temperature to rise, the kinetically formed 2-adduct can rearrange to a more stable 4-adduct, yielding 4-aminoquinoline as the main product.[25]
Caption: Simplified mechanism of the Chichibabin reaction on quinoline.
Experimental Protocol: Chichibabin Amination of Quinoline [25]
-
In a three-necked flask fitted with a dry-ice condenser and a stirrer, condense approximately 100 mL of anhydrous liquid ammonia.
-
Add a small crystal of ferric nitrate as a catalyst, followed by the slow addition of 2.3 g of metallic sodium in small pieces until a persistent blue color is obtained, indicating the formation of sodium amide.
-
Add 6.5 g of quinoline dissolved in 20 mL of anhydrous ether dropwise to the sodium amide solution over 30 minutes.
-
Stir the resulting reddish-brown solution for 4 hours.
-
Carefully add 8.5 g of powdered potassium permanganate in small portions as an oxidant.
-
Allow the ammonia to evaporate overnight.
-
Add 150 mL of water to the residue and extract the mixture with chloroform (4 x 50 mL).
-
Dry the combined chloroform extracts over anhydrous potassium carbonate, filter, and evaporate the solvent.
-
Purify the crude 2-aminoquinoline by recrystallization from water or by sublimation.
Halogens located at the C-2 and C-4 positions of the quinoline ring are highly activated towards nucleophilic displacement and serve as excellent leaving groups.[20][26] This reactivity is extensively used to synthesize a vast library of quinoline derivatives.
-
Reaction Conditions: Reaction of a 2- or 4-haloquinoline with a wide range of nucleophiles (amines, alkoxides, thiols, etc.) in a polar aprotic solvent like DMF or DMSO, often with heating.[19]
-
Products: 2- or 4-substituted quinolines. The reaction is a cornerstone for the synthesis of antimalarial drugs like chloroquine.
Experimental Protocol: Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide [19]
-
In a reaction vessel, dissolve N-(4,7-dichloroquinolin-2-yl)benzamide (1 mmol) in dimethylformamide (DMF, 10 mL).
-
Add morpholine (1.2 mmol) and potassium carbonate (2 mmol) to the solution.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water (50 mL).
-
Collect the resulting precipitate by filtration.
-
Wash the solid thoroughly with water and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Direct hydroxylation can be achieved under harsh conditions to produce quinolones, which are important structural motifs.
-
Reaction Conditions: Molten potassium hydroxide (KOH) at very high temperatures (200-300°C).[26]
-
Product: Reaction with quinoline yields 2-quinolone (carbostyril).[26]
| Reaction | Reagents & Conditions | Major Product(s) |
| Amination (Chichibabin) | 1. NaNH₂, liq. NH₃; 2. Oxidant | 2-Aminoquinoline[4][25] |
| Halogen Substitution | Nucleophile (e.g., R-NH₂), Base, DMF, Heat | 2- or 4-Substituted Quinoline[19][20] |
| Hydroxylation | KOH, ~220°C | 2-Quinolone[26] |
| Table 2: Summary of Key Nucleophilic Substitution Reactions on Quinoline. |
Conclusion
The quinoline nucleus possesses a fascinating and synthetically valuable dual reactivity. Its electron-rich benzene moiety undergoes electrophilic substitution at the C-5 and C-8 positions under forcing acidic conditions, while the electron-deficient pyridine moiety is readily attacked by nucleophiles at the C-2 and C-4 positions. This predictable, yet distinct, regioselectivity allows chemists to selectively functionalize either ring system. A thorough understanding of the underlying electronic principles and mastery of the specific reaction protocols are essential for leveraging the quinoline scaffold in the design and synthesis of next-generation pharmaceuticals and advanced materials. The strategic application of these substitution reactions continues to be a powerful tool in the hands of researchers and drug development professionals.
References
- Vertex AI Search. (n.d.). Preparation and Properties of Quinoline. Retrieved February 10, 2026.
- Kametani, T., & Nemoto, H. (1968). The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline. Chemical and Pharmaceutical Bulletin, 16(9).
-
Fernández, G. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved February 10, 2026, from [Link]
- BenchChem. (2025).
- BenchChem. (2025).
- Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved February 10, 2026.
-
Fernández, G. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved February 10, 2026, from [Link]
- Joule, J. A., & Mills, K. (n.d.). Chapter 7: Quinolines and Isoquinolines.
- YouTube. (2020). Reactions of Quinoline.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved February 10, 2026.
- University of Liverpool. (n.d.). Chemistry II (Organic)
- ResearchGate. (n.d.). QUINOLINE. Retrieved February 10, 2026.
- van der Plas, H. C., & den Hertog, H. J. (1964). On the chichibabin amination of quinoline and some nitroquinolines. Recueil des Travaux Chimiques des Pays-Bas, 83(5), 467-474.
- Google Patents. (n.d.). US4386209A - Chichibabin reaction.
- Li, J., et al. (2021). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers.
-
ResearchGate. (n.d.). Plausible mechanism for C5 halogenation of quinolines. Retrieved February 10, 2026, from [Link]
- BenchChem. (2025).
- SlideShare. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
- Quora. (2018).
- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 66(23), 7652–7664.
- Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?.
- Chemistry Stack Exchange. (2021).
- Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9, 649-654.
- Mekonnen, A. A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20688-20710.
- ResearchGate. (2017).
- Antonini, I., et al. (2009). Pd-catalyzed C2 arylation of quinoline N-oxides with aryl bromides. Journal of Organometallic Chemistry, 694(25), 4038-4042.
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (n.d.).
- RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review.
- Google Patents. (n.d.). US2999094A - Quinoline sulfonation process.
- ResearchGate. (n.d.). Regioselectivity of Friedländer Quinoline Syntheses.
- YouTube. (2018).
- ResearchGate. (n.d.). Transition‐Metal‐Free C2‐H Sulfonylation of Quinoline N‐Oxides via Insertion of Sulfur Dioxide.
- Urbański, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(S1), 167-171.
- ResearchGate. (n.d.).
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved February 10, 2026, from [Link]
- Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 10, 2026, from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. tutorsglobe.com [tutorsglobe.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. uop.edu.pk [uop.edu.pk]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 21. quora.com [quora.com]
- 22. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]
- 23. The Mechanism of the Formation of an Abnormal Product in the Chichibabin Reaction of Quinoline (Studies on the Syntheses of Heterocyclic Compounds. CCLIII) [jstage.jst.go.jp]
- 24. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. webpages.iust.ac.ir [webpages.iust.ac.ir]
Application Note: Elucidating the Mass Spectrometric Fragmentation of 2-Chloroquinoline-4-carboxamide
Introduction
2-Chloroquinoline-4-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline-4-carboxylic acid, it serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Accurate structural confirmation is paramount in the synthesis and quality control of such compounds. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only molecular weight information but also detailed structural insights through the analysis of fragmentation patterns.[2]
This application note provides a comprehensive guide to the predicted mass spectrometric fragmentation behavior of 2-Chloroquinoline-4-carboxamide under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the principal cleavage pathways, researchers can confidently identify this molecule and distinguish it from related impurities or isomers. The protocols and interpretations herein are grounded in established principles of gas-phase ion chemistry and data from analogous chemical structures.[3][4]
Theoretical Framework: The Chemistry of Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions driven by the ion's internal energy.[5] The ionization method dictates the nature of the initial ion and, consequently, its fragmentation pathways.
-
Electron Ionization (EI): This hard ionization technique uses a high-energy electron beam to eject an electron from the molecule, creating an energetically unstable radical cation (M+•). The excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule. Common EI-induced reactions include alpha-cleavage (homolytic cleavage of a bond adjacent to a radical site) and the expulsion of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[3][5]
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically generates protonated molecules ([M+H]+) in the positive ion mode with minimal in-source fragmentation.[6] To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion ([M+H]+) is mass-selected and subjected to collision-induced dissociation (CID), where collisions with an inert gas promote fragmentation.[7] These fragmentations often involve the loss of stable neutral molecules from the even-electron precursor ion.
Predicted Fragmentation Pathways of 2-Chloroquinoline-4-carboxamide
The structure of 2-Chloroquinoline-4-carboxamide features a stable quinoline core, a reactive carboxamide group, and a chlorine substituent. Its fragmentation is therefore expected to be a composite of pathways characteristic of each of these moieties.
The molecular formula is C₁₀H₆ClN₂O, with a monoisotopic mass of 205.0169 u for the ³⁵Cl isotope and 207.0140 u for the ³⁷Cl isotope. The approximate 3:1 isotopic abundance of ³⁵Cl:³⁷Cl will be a key diagnostic feature for all chlorine-containing fragments.
Electron Ionization (EI) Fragmentation
Upon electron impact, a stable molecular ion (M+•) at m/z 205/207 is expected, which will likely be of high abundance due to the aromatic nature of the quinoline ring.[3] The subsequent fragmentation is predicted to follow two primary pathways originating from the carboxamide group and the quinoline ring.
-
Pathway A: Alpha-Cleavage of the Carboxamide Group: The most favorable initial fragmentation for amides is the cleavage of the C-C bond adjacent to the carbonyl group.[8] In this case, it involves the loss of the amino radical (•NH₂) to form a highly stable 2-chloroquinoline-4-carbonylium ion (acylium ion).
-
Loss of •NH₂ (16 u): M+• → [M - NH₂]⁺ at m/z 189/191 . This acylium ion is expected to be a prominent peak.
-
Subsequent loss of CO (28 u): The resulting acylium ion can further lose carbon monoxide to yield the 2-chloro-4-quinolinyl cation.[3] [M - NH₂]⁺ → [M - NH₂ - CO]⁺ at m/z 161/163 .
-
-
Pathway B: Fragmentation of the Quinoline Core: The quinoline ring system itself undergoes characteristic fragmentations.
-
Loss of Chlorine Radical (•Cl, 35/37 u): Cleavage of the C-Cl bond results in an ion at m/z 170 .
-
Loss of Hydrogen Cyanide (HCN, 27 u): A hallmark of quinoline fragmentation is the expulsion of HCN from the heterocyclic ring.[3] This can occur from the molecular ion or subsequent fragments. For instance: M+• → [M - HCN]+• at m/z 178/180 .
-
The overall predicted EI fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway of 2-Chloroquinoline-4-carboxamide.
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will be observed as the protonated species, [M+H]⁺, at m/z 206/208 . Fragmentation via CID will proceed from this even-electron ion, primarily through the loss of stable neutral molecules.
-
Pathway C: Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amides is the loss of ammonia. Protonation likely occurs at the carbonyl oxygen, facilitating this rearrangement.
-
Loss of NH₃ (17 u): [M+H]⁺ → [M+H - NH₃]⁺ at m/z 189/191 . This fragment corresponds to the same acylium ion observed in the EI spectrum and is expected to be the base peak in the MS/MS spectrum.
-
-
Pathway D: Subsequent Fragmentation of the Acylium Ion: As with the EI pathway, this stable ion can undergo further fragmentation upon higher-energy collisions.
-
Loss of CO (28 u): [M+H - NH₃]⁺ → [M+H - NH₃ - CO]⁺ at m/z 161/163 .
-
-
Pathway E: Loss of Water (H₂O): If protonation occurs on the amide nitrogen, a less common pathway involving the loss of water may be observed.
-
Loss of H₂O (18 u): [M+H]⁺ → [M+H - H₂O]⁺ at m/z 188/190 .
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Characterization of 2-Chloroquinoline-4-carboxamide via 1D and 2D NMR
Introduction & Scope
2-Chloroquinoline-4-carboxamide (CAS: 205669-56-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of kinase inhibitors (e.g., Lenvatinib analogs) and antitubercular agents.
Accurate structural assignment of this compound is challenging due to the electron-deficient nature of the quinoline ring and the restricted rotation of the carboxamide group. This guide provides a definitive protocol for the complete spectral assignment of 2-chloroquinoline-4-carboxamide, utilizing
Experimental Protocol
Solvent Selection Strategy
Choice: Dimethyl sulfoxide-
-
Solubility: Quinoline carboxamides possess flat, planar aromatic systems prone to
- stacking aggregation in non-polar solvents (e.g., CDCl ), leading to broad, unresolved signals. DMSO disrupts these aggregates. -
Exchange Suppression: The polar aprotic nature of DMSO slows the exchange rate of the labile amide protons (
) with residual water, allowing for the observation of distinct signals (often as two non-equivalent rotamers) rather than a single averaged peak.
Sample Preparation Workflow
To ensure high signal-to-noise (S/N) and resolution, follow this validated workflow:
Figure 1: Optimized sample preparation workflow for sparingly soluble quinoline intermediates.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (25 °C). Note: If amide peaks are broad, elevate to 313 K to coalesce rotamers, though this is rarely needed in DMSO.
- H NMR: Pulse angle 30° (zg30), D1 = 1.0 s, Scans = 16.
- C NMR: Power-gated decoupling (zgpg30), D1 = 2.0 s (critical for quaternary C2/C4 relaxation), Scans = 512+.
Results & Discussion: Spectral Assignment
H NMR Analysis
The proton spectrum is characterized by a diagnostic singlet for H3 and the desymmetrization of the amide protons.
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Amide A | 8.20 - 8.35 | br s | 1H | |
| H5 | 8.15 - 8.25 | d / dd | 1H | Deshielded by peri-effect of C=O group. |
| H8 | 7.95 - 8.05 | d | 1H | Typical quinoline H8 position. |
| H3 | 7.75 - 7.85 | s | 1H | Diagnostic Handle. Isolated singlet. Confirms 2-Cl substitution. |
| Amide B | 7.65 - 7.75 | br s | 1H | |
| H7 | 7.70 - 7.80 | m | 1H | Distal aromatic ring. |
| H6 | 7.55 - 7.65 | m | 1H | Distal aromatic ring. |
Note: Chemical shifts may vary
C NMR Analysis
The carbon spectrum confirms the oxidation state of C2 and the presence of the amide.
| Position | Shift ( | Type | Assignment Logic |
| C=O | 166.0 - 168.0 | C | Amide carbonyl. Most deshielded signal. |
| C2 | 149.0 - 151.0 | C | Attached to Cl and N. Deshielded by electronegativity (-I effect). |
| C8a | 147.0 - 148.0 | C | Bridgehead carbon (next to N). |
| C4 | 142.0 - 144.0 | C | Ipso to carboxamide. |
| CH (Ar) | 122.0 - 132.0 | CH | Benzenoid ring carbons (C5, C6, C7, C8). |
| C3 | 120.0 - 122.0 | CH | Correlates to H3 singlet in HSQC. |
Structural Validation via 2D NMR (HMBC)
To satisfy the "Self-Validating" requirement, the structure is confirmed not just by 1D shifts, but by specific long-range correlations. The H3 proton is the linchpin of this assignment.
Key HMBC Correlations (H
-
H3
C2: Confirms the Chlorine is at position 2 (H3 "sees" the chlorinated carbon). -
H3
C4: Confirms H3 is adjacent to the carboxamide attachment point. -
H3
C=O: A weak 3-bond coupling often visible, linking the ring to the exocyclic amide.
Figure 2: Critical HMBC connectivity network. The H3 correlations definitively place the Cl at C2 and the Amide at C4.
Troubleshooting & Quality Control
"Missing" Amide Protons
-
Symptom: Integration of the aromatic region is correct, but amide protons are invisible or extremely broad.
-
Cause: Presence of trace acid or water catalyzing rapid proton exchange, or intermediate rotation rates on the NMR timescale.
-
Solution: Dry the sample. If persistent, add 1 drop of D
O. The amide signals will disappear (exchange), confirming their identity, while aromatic CH signals remain.
Impurity Identification
Common impurities from the synthesis (often from 2-chloroquinoline-4-carboxylic acid activation) include:
-
Thionyl Chloride/SO
: Invisible in 1H, check pH. -
Residual Solvents:
-
DMF: Methyls at 2.73/2.89 ppm (s), CH at 7.95 ppm.
-
Ethyl Acetate: 1.99, 4.03, 1.17 ppm (in DMSO).
-
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Link
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Link
-
Saudi, M. N., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. Archiv der Pharmazie. Link
Sources
Application Notes and Protocols: Evaluating the Antibacterial Activity of 2-Chloroquinoline-4-carboxamide Against Staphylococcus aureus
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial activity of 2-Chloroquinoline-4-carboxamide and its derivatives against Staphylococcus aureus (S. aureus), a significant human pathogen known for its ability to develop antibiotic resistance.[1] This document outlines the foundational principles and detailed experimental protocols for determining the efficacy and potential mechanisms of action of this class of compounds.
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial properties.[2][3] Specifically, quinoline-4-carboxamide derivatives have emerged as a promising area of research for the development of novel antibacterial agents.[4] This guide will provide the necessary framework to rigorously assess the potential of 2-Chloroquinoline-4-carboxamide as a therapeutic agent against S. aureus.
Section 1: Foundational In Vitro Efficacy Assessment
The initial evaluation of a novel antibacterial compound involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.[5] This is a critical first step in assessing the potency of the compound.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[6][7][8]
Principle: A standardized suspension of S. aureus is exposed to serial dilutions of 2-Chloroquinoline-4-carboxamide in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that completely inhibits bacterial growth.[7]
Protocol: Broth Microdilution MIC Assay
-
Preparation of 2-Chloroquinoline-4-carboxamide Stock Solution:
-
Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilutions should be prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of S. aureus Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of S. aureus (e.g., ATCC 29213 or a clinical isolate).
-
Inoculate the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth (TSB).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland turbidity standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Assay Setup in a 96-Well Plate:
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the 2-Chloroquinoline-4-carboxamide working solution to the first well of each row to be tested and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (bacteria in CAMHB without the compound) and a sterility control (CAMHB only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Data Presentation: Example MIC Data Table
| Compound | S. aureus Strain | MIC (µg/mL) |
| 2-Chloroquinoline-4-carboxamide | ATCC 29213 (MSSA) | 64 |
| Derivative 1 | ATCC 29213 (MSSA) | 32 |
| Derivative 2 | USA300 (MRSA) | 128 |
| Vancomycin (Control) | ATCC 29213 (MSSA) | 1 |
Note: The above data is illustrative. Actual MIC values for 2-phenyl-quinoline-4-carboxylic acid derivatives have been reported in the range of 64 μg/mL against S. aureus.[2][9]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Time-Kill Kinetics Assay
To understand the pharmacodynamics of 2-Chloroquinoline-4-carboxamide, a time-kill kinetics assay is performed. This assay reveals whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.[10]
Principle: A standardized bacterial suspension is exposed to different concentrations of the compound (typically based on the MIC value), and the number of viable bacteria is determined at various time points.[10][11] A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10][12]
Protocol: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare a mid-logarithmic phase culture of S. aureus as described for the MIC assay.
-
Dilute the culture in CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.[13]
-
Prepare test tubes with CAMHB containing 2-Chloroquinoline-4-carboxamide at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.
-
-
Exposure and Sampling:
-
Inoculate each tube with the standardized bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[12]
-
-
Quantification of Viable Bacteria:
-
Perform 10-fold serial dilutions of each aliquot in sterile phosphate-buffered saline (PBS).
-
Plate 100 µL of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the compound and the growth control.
-
Data Presentation: Example Time-Kill Curve
(A graphical representation would be included here, plotting log10 CFU/mL vs. Time for the different concentrations of 2-Chloroquinoline-4-carboxamide and the control.)
Expected Outcome: The resulting graph will illustrate the rate of bacterial killing. A rapid decline in CFU/mL indicates bactericidal activity, while a plateau or slow decline suggests bacteriostatic activity.
Section 2: Investigating the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is crucial for its development as a therapeutic agent. For quinoline derivatives, potential mechanisms include the disruption of cell membrane integrity, interference with DNA synthesis, and the induction of oxidative stress.[1][14][15]
Assessment of Cell Membrane Integrity
Damage to the bacterial cell membrane can lead to leakage of intracellular components and a loss of the membrane potential, ultimately resulting in cell death.[1]
Protocol: Membrane Potential Assay using DiSC3(5)
Principle: DiSC3(5) is a fluorescent dye that accumulates in bacterial cells with a polarized cytoplasmic membrane, leading to self-quenching of its fluorescence.[16] If the membrane is depolarized by an antimicrobial agent, the dye is released into the medium, resulting in an increase in fluorescence.[16][17]
-
Preparation of Bacterial Suspension:
-
Grow S. aureus to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.2.[17]
-
-
Assay Procedure:
-
In a 96-well black microtiter plate, add the bacterial suspension.
-
Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark until a stable baseline fluorescence is achieved (indicating dye uptake and quenching).[17]
-
Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).
-
Add 2-Chloroquinoline-4-carboxamide at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Immediately begin monitoring the fluorescence intensity over time.
-
A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.
-
Data Interpretation: A rapid and concentration-dependent increase in fluorescence intensity suggests that 2-Chloroquinoline-4-carboxamide disrupts the bacterial membrane potential.
Visualizing the Mechanism of Membrane Depolarization
Caption: Disruption of membrane potential by 2-Chloroquinoline-4-carboxamide.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Many bactericidal antibiotics induce the production of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which can damage DNA, proteins, and lipids, contributing to cell death.[18]
Protocol: Intracellular ROS Detection using CM-H2DCFDA
Principle: CM-H2DCFDA is a cell-permeable dye that is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The intensity of the fluorescence is proportional to the amount of ROS produced.[20]
-
Preparation of Bacterial Suspension:
-
Grow S. aureus to the mid-logarithmic phase.
-
Wash the cells with PBS and resuspend them in PBS to an OD600 of 0.5.
-
-
Dye Loading and Treatment:
-
Add CM-H2DCFDA to the bacterial suspension to a final concentration of 10 µM and incubate in the dark for 30 minutes at 37°C to allow for dye uptake.
-
Wash the cells to remove excess dye and resuspend them in fresh PBS.
-
Expose the dye-loaded cells to 2-Chloroquinoline-4-carboxamide at different concentrations (e.g., 1x, 2x, 4x MIC).
-
A known ROS-inducing agent (e.g., hydrogen peroxide) should be used as a positive control.
-
-
Fluorescence Measurement:
-
At various time points, measure the fluorescence intensity using a microplate reader (excitation ~495 nm, emission ~525 nm) or by flow cytometry.[19]
-
Data Interpretation: An increase in fluorescence intensity in treated cells compared to the untreated control indicates that 2-Chloroquinoline-4-carboxamide induces the production of intracellular ROS.
Workflow for ROS Detection
Caption: Workflow for detecting intracellular Reactive Oxygen Species (ROS).
Section 3: Concluding Remarks
The protocols detailed in these application notes provide a robust framework for the initial characterization of the antibacterial activity of 2-Chloroquinoline-4-carboxamide against S. aureus. By systematically determining the MIC, evaluating the killing kinetics, and investigating potential mechanisms of action such as membrane disruption and ROS production, researchers can gain valuable insights into the therapeutic potential of this compound. Further studies, including evaluation against a broader panel of clinical isolates (including MRSA) and in vivo efficacy studies, are essential next steps in the drug development pipeline. The versatility of the quinoline scaffold suggests that medicinal chemistry efforts to modify the 2-Chloroquinoline-4-carboxamide structure could lead to the discovery of even more potent antibacterial agents.[2]
References
-
Jambio, J., et al. (2023). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. Available at: [Link]
-
Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]
-
Li, J., et al. (2024). Synthesis, Structure and Antibacterial Activity of Two Novel Coordination Polymers Based on N,N′-bis(4-carbozvlbenzvl)-4-aminotoluene and Heterocyclic Ligand against S. aureus. Molecules. Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports. Available at: [Link]
-
Al-Majedy, Y. K., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Antibiotics. Available at: [Link]
-
Al-Jubori, S. S., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. Available at: [Link]
-
Lagiň, D., et al. (2023). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. International Journal of Molecular Sciences. Available at: [Link]
-
Hogan, S., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. mSphere. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link]
-
Balashanmugam, P., et al. (2017). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
ResearchGate. (n.d.). Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. ResearchGate. Available at: [Link]
-
Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
-
National Institutes of Health. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health. Available at: [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. Available at: [Link]
-
Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]
-
Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology. Available at: [Link]
-
ResearchGate. (n.d.). Time-kill kinetics of SPI031 against S. aureus and P. aeruginosa. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2016). Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. National Institutes of Health. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Staphylococcus aureus Screen MIC Panel. Pharmacology Discovery Services. Available at: [Link]
-
ResearchGate. (2015). (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. The Royal Society of Chemistry. Available at: [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]
-
Ovid. (n.d.). A novel compound with antimicrobial activity against staphylococcus aureus. Ovid. Available at: [Link]
-
Bio-protocol. (n.d.). Time-kill kinetics assay. Bio-protocol. Available at: [Link]
-
PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. Available at: [Link]
-
PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). PCBIS. Available at: [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]
-
bioRxiv. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. bioRxiv. Available at: [Link]
-
ASM Journals. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. ASM Journals. Available at: [Link]
-
ResearchGate. (2026). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal. National Institutes of Health. Available at: [Link]
-
MDPI. (2022). Identification and Validation of a Novel Antibacterial Compound MZ-01 against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]
-
MDPI. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). General scheme of proposed protocol for ROS detection in E. coli cells... ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Mechanism-Based Pharmacodynamic Models of Fluoroquinolone Resistance in Staphylococcus aureus. National Institutes of Health. Available at: [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. idexx.dk [idexx.dk]
- 6. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism-Based Pharmacodynamic Models of Fluoroquinolone Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
cell-based assays for evaluating 2-Chloroquinoline-4-carboxamide cytotoxicity
Application Note: Cytotoxicity Profiling of 2-Chloroquinoline-4-carboxamide
Abstract & Introduction
Title: High-Throughput Cytotoxicity Evaluation of 2-Chloroquinoline-4-carboxamide Scaffolds using Multiplexed Cell-Based Assays.
Abstract: 2-Chloroquinoline-4-carboxamide (CAS: 5467-57-2) serves as a critical pharmacophore in the development of novel anticancer, antiviral, and antimalarial therapeutics.[1] Its structural rigidity and nitrogen-containing heterocycle allow for diverse interactions with biological targets, including Topoisomerase II, SIRT3, and PI3K/Akt pathways.[1] However, the hydrophobic nature of the 2-chloro substituent presents challenges in bioassay reproducibility, often leading to compound precipitation or solvent-induced toxicity artifacts. This Application Note provides a rigorous, standardized protocol for evaluating the cytotoxicity of 2-Chloroquinoline-4-carboxamide. We detail a multiplexed approach combining metabolic viability (ATP quantification) with membrane integrity analysis (LDH release) to distinguish between cytostatic and cytotoxic mechanisms.[1]
Key Applications:
-
Hit-to-Lead Optimization: Screening quinoline derivatives for structure-activity relationship (SAR) studies.
-
Selectivity Profiling: Determining the Therapeutic Index (TI) by comparing tumor cell lines (e.g., MCF-7, HepG2) against normal fibroblasts (e.g., BJ, HFF-1).[1]
-
Mechanism of Action (MoA): Distinguishing apoptosis (intact membrane, low ATP) from necrosis (ruptured membrane, low ATP).[1]
Experimental Design & Logic
To ensure Scientific Integrity (E-E-A-T) , this protocol moves beyond simple "add-and-read" instructions. It addresses the specific physicochemical properties of chloroquine derivatives.
Compound Solubility & Handling
-
Challenge: 2-Chloroquinoline-4-carboxamide has low aqueous solubility (>31.1 µg/mL at pH 7.4).[1] Improper solubilization leads to micro-precipitation in the well, causing false-positive toxicity (via physical cell stress) or false-negative efficacy (compound unavailability).[1]
-
Solution: Dimethyl sulfoxide (DMSO) is the required solvent.[1] A "step-down" dilution method is used to prevent "crashing out" upon addition to the culture medium.[1]
Assay Selection Rationale
We utilize a Multiplexed Strategy to validate hits:
-
Primary Readout (Viability): CellTiter-Glo® (ATP) is preferred over MTT/MTS.[1]
-
Secondary Readout (Toxicity): LDH Release Assay .
Detailed Protocol: Multiplexed Cytotoxicity Assay
Materials & Reagents
-
Test Compound: 2-Chloroquinoline-4-carboxamide (Purity >97%).[1][2]
-
Vehicle: DMSO (Cell culture grade).[1]
-
Positive Control: Doxorubicin (DNA intercalator) or Staurosporine (Apoptosis inducer).[1]
-
Assay Kits: Promega CellTiter-Glo® 2.0 (ATP) and CytoTox-ONE™ (LDH).[1]
-
Cell Lines: Target cancer line (e.g., MDA-MB-231) and counter-screen line (e.g., HEK293).[1]
Workflow Diagram
Caption: Figure 1. Optimized multiplex workflow for hydrophobic quinoline derivatives, ensuring solubility and dual-endpoint validation.
Step-by-Step Methodology
Step 1: Compound Preparation (The "200x" Rule)
-
Dissolve 2-Chloroquinoline-4-carboxamide in 100% DMSO to create a 10 mM Stock Solution . Vortex for 1 minute.
-
Prepare a 200x Master Plate in a V-bottom 96-well plate using 100% DMSO. Perform 1:3 serial dilutions (e.g., 10 mM down to ~1 µM).
-
Critical: Keeping the compound in 100% DMSO during dilution prevents precipitation that occurs in aqueous buffers.[1]
-
Step 2: Intermediate Dilution (The "Shock" Buffer) [1]
-
Transfer 2 µL from the "200x Master Plate" into 198 µL of pre-warmed culture media in a sterile "Intermediate Plate".
-
Mix well. This creates a 2x working concentration with 1% DMSO.[1]
-
Visual Check: Inspect for turbidity.[1] If cloudy, the compound has crashed out.[1] Sonicate or warm to 37°C.
Step 3: Cell Treatment
-
Seed cells (3,000–5,000 cells/well) in 50 µL of media in a white-walled, clear-bottom 96-well plate. Incubate for 24h to allow attachment.
-
Add 50 µL from the Intermediate Plate to the cell plate.
-
Final Conditions: 1x Compound concentration, 0.5% DMSO.
-
-
Include controls:
Step 4: Multiplex Readout (72h Post-Treatment)
-
LDH (Membrane Integrity):
-
Transfer 50 µL of supernatant from the assay plate to a fresh black plate.
-
Add 50 µL CytoTox Reagent.[1] Incubate 10 min (RT, dark).
-
Add Stop Solution and read Fluorescence (Ex 560nm / Em 590nm).
-
-
ATP (Viability):
Data Analysis & Interpretation
Quantitative Metrics
Normalize raw data to the Vehicle Control (set as 100% viability) and Blank (0%).
| Parameter | Formula | Interpretation |
| % Viability | < 50% indicates significant growth inhibition.[1] | |
| % Cytotoxicity | High % indicates necrosis/membrane rupture.[1] | |
| IC50 | 4-Parameter Logistic Regression (Sigmoidal Dose-Response) | Concentration inhibiting 50% of metabolic activity.[1] |
| Selectivity Index (SI) | SI > 10 indicates a favorable therapeutic window.[1] |
Mechanistic Decision Tree
Use the relationship between ATP and LDH data to infer the mode of action.
Caption: Figure 2. Logic flow for interpreting multiplexed ATP/LDH data to distinguish cytostatic from cytotoxic mechanisms.
Troubleshooting & Optimization
-
Issue: High background in LDH assay.
-
Issue: 2-Chloroquinoline autofluorescence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid.[1] Retrieved from [Link]
-
Barberis, M., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.[1] Journal of Medicinal Chemistry.[1] Retrieved from [Link][1]
-
Riss, T. L., et al. (2013). Cell Viability Assays: Assay Guidance Manual.[1] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Retrieved from [Link]
-
Janardhan, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.[1][4] Molecular Diversity.[1] Retrieved from [Link]
Sources
- 1. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoline-4-carboxylic Acid | 5467-57-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of novel derivatives from 2-Chloroquinoline-4-carboxamide
Application Note: Strategic Synthesis of Novel Bioactive Scaffolds from 2-Chloroquinoline-4-carboxamide
Executive Summary
The quinoline-4-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for a diverse range of therapeutic agents, including SIRT3 inhibitors, HDAC inhibitors, and NK-3 receptor antagonists.[1] This application note details the synthetic utility of 2-chloroquinoline-4-carboxamide as a high-value intermediate.
Unlike the more inert 3-position, the 2-chloro substituent is electronically activated by the ring nitrogen, enabling facile functionalization.[1] This guide provides three validated protocols to transform this precursor into novel chemical space:
-
Nucleophilic Aromatic Substitution (
) for amino-linkages. -
Suzuki-Miyaura Cross-Coupling for biaryl scaffold extension.
-
Hydrazinolysis & Cyclization to fuse triazole rings, increasing three-dimensionality (
).
Strategic Analysis: Reactivity & Mechanism
The reactivity of 2-chloroquinoline-4-carboxamide is governed by the electron-deficient nature of the pyridine ring within the quinoline system. The ring nitrogen exerts a strong inductive ($ -I
-
Activation: The amide group at C4 further withdraws electron density, although less effectively than a nitro or cyano group.
-
Selectivity: While the C2-Cl is reactive, the amide primary nitrogen (
) can compete as a nucleophile in intramolecular reactions or be dehydrated to a nitrile under harsh conditions. Our protocols utilize conditions that preserve the carboxamide integrity.
Synthetic Divergence Map
Figure 1: Synthetic divergence map showing three distinct chemical pathways from the core chloro-quinoline scaffold.[1]
Detailed Experimental Protocols
Protocol A: C2-Amination via Nucleophilic Aromatic Substitution ( )
Objective: Synthesis of 2-(substituted-amino)quinoline-4-carboxamides.[1][2] This motif is critical for DNA intercalation and kinase binding pockets.
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).[1] Acid catalysis is generally not required for 2-chloroquinolines due to the high electrophilicity at C2, but protonation of the ring nitrogen can accelerate sluggish amines.
Materials:
-
Substrate: 2-Chloroquinoline-4-carboxamide (1.0 eq)[1]
-
Nucleophile: Aniline derivative or aliphatic amine (1.2 eq)[1]
-
Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH)[1]
-
Catalyst (Optional): conc. HCl (cat.) or
(for acid scavengers)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 2-chloroquinoline-4-carboxamide in 5 mL of n-Butanol.
-
Addition: Add 1.2 mmol of the desired amine.
-
Note: If using a volatile amine, use a sealed tube.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).-
Endpoint: Disappearance of the starting material spot (
).
-
-
Precipitation: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Workup:
-
If Solid Forms: Filter the solid, wash with cold ethanol, and dry.[1]
-
If Solution: Pour into ice-water (20 mL), adjust pH to 8 with saturated
, and extract with Ethyl Acetate ( mL).
-
-
Purification: Recrystallization from EtOH/DMF is usually sufficient.
Protocol B: C2-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-arylquinoline-4-carboxamides (Biaryl systems).[1] Relevance: 2-Phenylquinoline-4-carboxamide derivatives have shown potent HDAC3 inhibitory activity [1].[1]
Materials:
-
Substrate: 2-Chloroquinoline-4-carboxamide (1.0 eq)[1]
-
Boronic Acid: Arylboronic acid (1.2 eq)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 eq) or [1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a two-neck round bottom flask and purge with Argon/Nitrogen.[1]
-
Loading: Add substrate (1.0 mmol), arylboronic acid (1.2 mmol), and
(2.0 mmol). -
Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) quickly under positive inert gas pressure. -
Reaction: Heat to
for 12 hours.-
Critical Control Point: Ensure vigorous stirring; the biphasic system requires good mixing for the phase-transfer of the base.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane:EtOAc gradient).
Protocol C: Triazolo-Fusion via Hydrazinolysis
Objective: Synthesis of [1,2,4]triazolo[4,3-a]quinoline-9-carboxamide.[1] Relevance: Fused triazolo-quinolines exhibit broad-spectrum antimicrobial and anticonvulsant properties [2].[1]
Step-by-Step Workflow:
Part 1: Formation of the Hydrazine Intermediate
-
Suspend 2-chloroquinoline-4-carboxamide (1.0 mmol) in Ethanol (10 mL).
-
Add Hydrazine Hydrate (80%, 5.0 mmol) dropwise.
-
Reflux for 4 hours. The solution will clear, then a precipitate (2-hydrazinyl derivative) will form.[1]
-
Filter and wash with cold ethanol. Use directly in Part 2.
Part 2: Cyclization
-
Dissolve the hydrazine intermediate (1.0 mmol) in Triethyl Orthoformate (3 mL) (serves as solvent and C1-donor).
-
Add a catalytic amount of acetic acid (2 drops).
-
Reflux for 6–8 hours.
-
Validation: The formation of the triazole ring fuses the N1 and C2 positions, creating a tricyclic system.
-
Evaporate excess orthoester and recrystallize from Ethanol.
Data Presentation & Validation
To ensure the integrity of the synthesized derivatives, compare the spectral shifts against the starting material.
Table 1: Key Analytical Markers (
| Compound Stage | Key Signal (Starting Material) | Key Signal (Product) | Shift Explanation |
| Start Material | C3-H Singlet ( | N/A | Characteristic singlet of the quinoline ring.[1] |
| Protocol A (Amine) | C2-Cl (Silent in NMR) | N-H Broad Singlet ( | Appearance of exchangeable amine proton; upfield shift of C3-H due to electron donation.[1] |
| Protocol B (Suzuki) | C2-Cl | New Aromatic Multiplets | Integration increases; appearance of biaryl protons.[1] |
| Protocol C (Triazole) | Hydrazine | Triazole C-H Singlet ( | Disappearance of hydrazine signals; appearance of highly deshielded triazole proton.[1] |
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.[1] [Link]
-
Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of [1,2,4]Triazoloquinolines. Polycyclic Aromatic Compounds, 2021.[1][3] [Link][1][3][4]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate, 2018.[1] [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity, 2025.[5] [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 3. jazanu.edu.sa [jazanu.edu.sa]
- 4. Synthesis and Reactivity of [1,2,4]Triazolo-annelated Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Screening of 2-Chloroquinoline-4-carboxamide Scaffolds as SIRT3 Deacetylase Inhibitors
Executive Summary & Scientific Rationale
This Application Note details the protocol for evaluating 2-Chloroquinoline-4-carboxamide (and its structural derivatives) as inhibitors of Sirtuin 3 (SIRT3) .
While 2-Chloroquinoline-4-carboxamide (CAS: 4295-16-3) is frequently utilized as a versatile intermediate in the synthesis of antiviral and anticancer agents, recent medicinal chemistry campaigns have identified the quinoline-4-carboxamide core as a privileged scaffold for inhibiting NAD+-dependent deacetylases (Sirtuins) and Dihydroorotate Dehydrogenase (DHODH). Specifically, functionalization at the 2-position (replacing the chloro- group) has yielded potent SIRT3-selective inhibitors with IC50 values in the low micromolar range (e.g., 7.2 µM).
This guide focuses on a Fluorometric Activity Assay , the gold standard for high-throughput screening (HTS) of sirtuin modulators. This method relies on a two-step enzymatic reaction involving a fluorogenic acetylated peptide substrate and a developer enzyme.
Why SIRT3?
SIRT3 is the primary mitochondrial deacetylase, regulating oxidative phosphorylation and reactive oxygen species (ROS).[1] It is a validated target in acute myeloid leukemia (AML) and oral squamous cell carcinoma, where its inhibition promotes metabolic collapse in tumor cells.
Mechanism of Action & Assay Principle
The assay utilizes a synthetic acetylated peptide substrate (typically derived from p53 residues Arg-Hys-Lys-Lys(Ac)) labeled with a fluorophore (AMC: 7-amino-4-methylcoumarin).
-
Deacetylation: SIRT3, in the presence of its cofactor NAD+ , removes the acetyl group from the substrate lysine. This produces Nicotinamide (NAM) and O-acetyl-ADP-ribose.
-
Detection: The "Developer" solution (containing trypsin or a specific peptidase) recognizes only the deacetylated peptide. It cleaves the peptide-AMC bond, releasing the free AMC fluorophore.
-
Signal: Free AMC is excited at 350–360 nm and emits fluorescence at 450–460 nm. The intensity is directly proportional to SIRT3 activity.
Inhibition Logic: If 2-Chloroquinoline-4-carboxamide inhibits SIRT3, deacetylation is blocked.[1] The Developer cannot cleave the acetylated peptide, resulting in low fluorescence .
Pathway Visualization (DOT)
Caption: Schematic of the two-step fluorometric SIRT3 inhibition assay. The inhibitor blocks the initial deacetylation, preventing the subsequent release of the fluorescent AMC signal.
Experimental Protocol
Reagents & Equipment
-
Test Compound: 2-Chloroquinoline-4-carboxamide (Purity >98%, dissolved in 100% DMSO).
-
Enzyme: Recombinant Human SIRT3 (active).
-
Substrate: Fluorogenic SIRT3 substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).
-
Cofactor:
-NAD+ (freshly prepared). -
Control Inhibitor: Suramin (broad spectrum) or Nicotinamide (physiological).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM
, 1 mg/mL BSA. -
Plate: 96-well or 384-well black, flat-bottom microplate (low binding).
-
Reader: Fluorescence microplate reader (Ex 360nm / Em 460nm).
Compound Preparation (Serial Dilution)
To determine the IC50, prepare a 10-point dose-response curve.
-
Stock: Prepare a 10 mM stock of 2-Chloroquinoline-4-carboxamide in DMSO.
-
Dilution: Perform 1:3 serial dilutions in DMSO to generate concentrations ranging from 10 mM down to ~0.5 µM.
-
Intermediate Plate: Transfer 1 µL of each DMSO dilution into 49 µL of Assay Buffer (50x dilution) to reduce DMSO concentration to 2% before adding to the enzyme.
Assay Procedure (Step-by-Step)
| Step | Action | Volume (96-well) | Notes |
| 1 | Add Enzyme | 25 µL | Dilute SIRT3 in Assay Buffer (approx. 0.5–1 U/well). Keep on ice. |
| 2 | Add Compound | 5 µL | Add diluted test compound (from 3.2). Final DMSO < 1%. |
| 3 | Pre-Incubation | N/A | Incubate for 10 min at 25°C to allow inhibitor binding. |
| 4 | Initiate Rxn | 20 µL | Add mix of Substrate (50 µM final) and NAD+ (500 µM final). |
| 5 | Incubation | N/A | Incubate at 37°C for 30–60 minutes. |
| 6 | Stop/Develop | 50 µL | Add Developer solution containing Nicotinamide (to stop SIRT3) and Trypsin. |
| 7 | Final Incubation | N/A | Incubate 15–20 min at Room Temp to allow AMC release. |
| 8 | Read | N/A | Measure Fluorescence (Ex 360 nm / Em 460 nm). |
Critical Control: Autofluorescence Check
Expert Insight: Quinoline derivatives are aromatic heterocycles that can exhibit intrinsic fluorescence, potentially overlapping with the AMC emission (460 nm). This leads to False Negatives (the compound glows, masking the inhibition).
-
Interference Well: Enzyme Buffer + Compound + Substrate/NAD+ + Stop Solution (at T=0) .
-
Logic: If this well shows high fluorescence compared to a blank, the compound itself is fluorescent. You must perform background subtraction or use a kinetic read mode.
Data Analysis & Interpretation
Calculation of % Inhibition
Normalize the Raw Fluorescence Units (RFU) against the controls:
-
RFU_max: Enzyme + Substrate + DMSO (No Inhibitor).
-
RFU_blank: Buffer + Substrate (No Enzyme).
IC50 Determination
Plot Log[Compound Concentration] vs. % Inhibition. Fit the data using a non-linear regression model (4-parameter logistic equation):
Expected Results & Troubleshooting
| Observation | Diagnosis | Remedial Action |
| High Background in Blank | Substrate degradation or Developer contamination. | Use fresh substrate; ensure Developer contains Nicotinamide to stop SIRT3 immediately. |
| Compound Fluorescence | RFU_sample > RFU_max at high concentrations. | The Quinoline ring is fluorescing. Subtract "Interference Well" RFU from Sample RFU. |
| Low Activity (Z' < 0.5) | Enzyme degradation or NAD+ hydrolysis. | Aliquot NAD+ (single use). Ensure SIRT3 is stored at -80°C. |
| Steep Hill Slope (> 2.0) | Compound aggregation or non-specific binding. | Add 0.01% Triton X-100 to the assay buffer to prevent colloid formation. |
Strategic Application: From Scaffold to Lead
2-Chloroquinoline-4-carboxamide is rarely the final drug; it is the electrophilic scaffold . The 2-chloro position is highly reactive toward nucleophilic aromatic substitution (
Workflow for Lead Optimization:
-
Screen Parent: Test 2-Chloroquinoline-4-carboxamide using the protocol above to establish a baseline (often low potency, IC50 > 50 µM).
-
Derivatize: React the 2-chloro group with aromatic amines (e.g., anilines) to create 2-aminoquinoline-4-carboxamides .
-
Re-Screen: These derivatives often show 100x potency improvements (IC50 < 1 µM) by engaging the hydrophobic pocket of SIRT3 or the ubiquinone binding site of DHODH.
Optimization Workflow (DOT)
Caption: Medicinal chemistry workflow transforming the 2-chloroquinoline precursor into potent SIRT3 inhibitors.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Source: Frontiers in Pharmacology (2022). URL:[Link]
-
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: Journal of Medicinal Chemistry (2016).[2] URL:[Link]
-
SIRT3 as a Therapeutic Target in Cancer. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]
-
Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Source: PubMed (2024). URL:[Link]
Sources
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 2-Chloroquinoline-4-carboxamide for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, quinoline derivatives have garnered significant attention for their potential to inhibit cancer cell proliferation through diverse mechanisms of action. These mechanisms include the induction of apoptosis, arrest of the cell cycle, and interference with crucial cancer-promoting signaling pathways.[3] 2-Chloroquinoline-4-carboxamide is a synthetic compound built upon this promising quinoline framework.[3][4] Preliminary investigations suggest that this class of compounds may exert its anticancer effects by modulating key cellular processes such as cell cycle progression and programmed cell death.[3] This application note provides a comprehensive guide for the systematic screening of 2-Chloroquinoline-4-carboxamide against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative potential.
Scientific Rationale: Why Screen 2-Chloroquinoline-4-carboxamide?
The rationale for screening 2-Chloroquinoline-4-carboxamide is grounded in the established anticancer properties of quinoline derivatives. These compounds have been shown to interact with various molecular targets within cancer cells, leading to their demise. Potential mechanisms that may be influenced by 2-Chloroquinoline-4-carboxamide include:
-
Cell Cycle Disruption: The compound may interfere with the checkpoints of the cell cycle, preventing cancer cells from dividing and proliferating.[3]
-
Induction of Apoptosis: It may trigger the intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in malignant cells.[3][5]
-
Targeting Signaling Pathways: 2-Chloroquinoline-4-carboxamide could potentially inhibit pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, which are frequently hyperactivated in cancer.[3]
A broad screening approach against a diverse panel of cancer cell lines, such as the NCI-60 panel, is a robust and unbiased method to identify tumor types that are particularly sensitive to the compound.[6][7][8] This initial screen can provide valuable insights into its spectrum of activity and potential mechanisms of action.
Experimental Workflow for Compound Screening
The following diagram outlines the general workflow for screening 2-Chloroquinoline-4-carboxamide for anticancer activity.
Caption: A generalized workflow for screening 2-Chloroquinoline-4-carboxamide.
Detailed Protocols
This section provides detailed, step-by-step protocols for three commonly used cell viability assays. The choice of assay may depend on the specific cell lines, laboratory equipment, and desired endpoint.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[9]
Materials:
-
2-Chloroquinoline-4-carboxamide
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[6]
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
Compound Preparation: Prepare a stock solution of 2-Chloroquinoline-4-carboxamide in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing various concentrations of 2-Chloroquinoline-4-carboxamide to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.[11][12][13]
Materials:
-
2-Chloroquinoline-4-carboxamide
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour to fix the cells.[14]
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water.[14] Air dry the plates completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.[13][14]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[13] Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures ATP levels, an indicator of metabolically active cells.[15][16][17]
Materials:
-
2-Chloroquinoline-4-carboxamide
-
Selected cancer cell lines
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-4).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[18]
-
Lysis and Luminescence Reaction: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.
Data Interpretation and Presentation
The primary endpoint of these screening assays is the IC50 value, which represents the concentration of 2-Chloroquinoline-4-carboxamide required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. The results should be summarized in a table for easy comparison across different cell lines.
Table 1: Hypothetical IC50 Values of 2-Chloroquinoline-4-carboxamide in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| MDA-MB-231 | Breast | 8.1 |
| A549 | Lung | 12.5 |
| HCT116 | Colon | 3.8 |
| SF-268 | CNS | 15.0 |
| OVCAR-3 | Ovarian | 6.7 |
Note: These are example values and do not represent actual experimental data.
Potential Signaling Pathway Involvement
Based on existing literature for quinoline derivatives, a potential mechanism of action for 2-Chloroquinoline-4-carboxamide could involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.
Caption: A potential mechanism of 2-Chloroquinoline-4-carboxamide.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial screening of 2-Chloroquinoline-4-carboxamide against a panel of cancer cell lines. The data generated from these assays will be instrumental in identifying sensitive cancer cell lines and providing a preliminary understanding of the compound's anticancer potential. Positive "hits" from this primary screen should be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by 2-Chloroquinoline-4-carboxamide. Such studies may include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and western blotting to probe the expression and phosphorylation status of key signaling proteins.
References
-
MDPI. (2021). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [Link]
-
PubMed Central. (2025, November 24). Microwave-Enhanced Synthesis of 2-Styrylquinoline-4-Carboxamides With Promising Anti-Lymphoma Activity. [Link]
-
PubMed. (2022, March 30). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
-
National Institutes of Health. (2021, April 2). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. [Link]
-
ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
PubMed Central. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
Frontiers. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
MDPI. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. [Link]
-
PubMed Central. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. [Link]
-
RSC Publishing. (2021, July 1). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]
-
RSC Publishing. (2020, August 21). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. [Link]
-
National Cancer Institute. NCI-60 Screening Methodology. [Link]
-
PubMed. (2025, January 28). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]
-
PubMed. (2024, April 1). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]
-
PubMed Central. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
PubMed Central. (2025, June 30). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. [Link]
-
MDPI. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. [Link]
-
PubMed Central. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]
-
National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. [Link]
-
Oslo University Hospital Research. CellTiter-Glo Assay. [Link]
-
Bio-protocol. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. [Link]
-
PubMed Central. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
-
AACR Journals. (2023, October 2). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]
-
Crown Bioscience. (2022, July). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
Molecular Devices. Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]
-
ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. [Link]
-
National Institutes of Health. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. [Link]
-
SciSpace. (2006, August 17). Sulforhodamine B colorimetric assay for cytotoxicity screening. [Link]
-
ChemPartner. Cancer Cell Line Panel Screening. [Link]
-
ResearchGate. In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. (2012, September 3). What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. [Link]
-
Promega Connections. (2017, November 13). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. [Link]
-
PubChem. Methyl 2-chloroquinoline-4-carboxylate. [Link]
-
Chemdad Co. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. [Link]
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 2-Chloroquinoline-4-carboxamide | 4295-16-3 [smolecule.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. revvity.com [revvity.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. rsc.org [rsc.org]
- 15. promega.com [promega.com]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 17. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 18. OUH - Protocols [ous-research.no]
Technical Support Center: Synthesis of 2-Chloroquinoline-4-carboxamide
Welcome to the dedicated support center for the synthesis of 2-chloroquinoline-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. As a key intermediate in the synthesis of various bioactive molecules, achieving a high yield and purity of this compound is often critical.
This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting scenarios and frequently asked questions that arise in the lab. My goal is to provide you with the causal logic behind each experimental step, empowering you to diagnose issues and rationally design process improvements. We will focus on the most common synthetic route: the conversion of 2-chloroquinoline-4-carboxylic acid to the corresponding primary amide.
Part 1: Foundational Workflow & Mechanism
The conversion of a carboxylic acid to a primary carboxamide is a cornerstone of organic synthesis. For a substrate like 2-chloroquinoline-4-carboxylic acid, the most robust and widely used industrial method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by amination.
Below is a diagram illustrating this common two-step, one-pot workflow.
Caption: Workflow: Carboxylic Acid to Amide via Acyl Chloride.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is designed to tackle a specific experimental observation.
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted starting material (2-chloroquinoline-4-carboxylic acid) even after prolonged reaction time. What is the likely cause?
This is a classic issue that almost always points to inefficient formation of the acyl chloride intermediate.
Answer:
The primary culprit is likely moisture in your reaction setup or reagents. Thionyl chloride reacts vigorously with water to form sulfur dioxide and hydrochloric acid, consuming the reagent before it can activate your carboxylic acid. Secondly, insufficient temperature or catalytic activation can also lead to a sluggish reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use a freshly opened bottle of thionyl chloride or distill it before use.
-
The solvent (e.g., Toluene, Dichloromethane) must be anhydrous. Use a solvent from a purification system or dry it over appropriate drying agents.
-
-
Catalytic Activation (The Vilsmeier-Haack Connection):
-
The reaction between a carboxylic acid and thionyl chloride is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).
-
Mechanism Insight: DMF reacts with thionyl chloride to form the Vilsmeier reagent (in situ), which is a much more powerful acylating agent than thionyl chloride itself. This is a crucial detail for activating the carboxylic acid efficiently.
-
Action: Add 1-2 drops of DMF per 10 mmol of your starting carboxylic acid at the beginning of the reaction.
-
-
Temperature Control:
-
While the initial reaction can be started at room temperature, you will likely need to heat the mixture to drive the formation of the acyl chloride to completion. Refluxing in toluene (b.p. ~111°C) is common.
-
Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl).
-
Workflow Logic for Troubleshooting Stalled Reactions:
Caption: Decision tree for diagnosing stalled acyl chloride formation.
Question 2: My overall yield is low, and during work-up, I isolate a significant amount of the starting carboxylic acid again. What happened?
Answer:
This classic symptom points to the hydrolysis of your highly reactive acyl chloride intermediate during the amination step. The acyl chloride is not only reactive towards ammonia but is also extremely sensitive to water. If you add aqueous ammonia too quickly or without sufficient cooling, the water can hydrolyze the intermediate back to the starting material.
Troubleshooting Protocol:
-
Control the Amination Step:
-
After the acyl chloride formation is complete, cool the reaction mixture to 0°C in an ice bath. This is critical to manage the exothermicity of the subsequent amination.
-
Add the aqueous ammonia solution (e.g., 28-30% NH₄OH) slowly and dropwise. Vigorous stirring is essential to ensure the ammonia reacts before the water has a chance to hydrolyze the acyl chloride.
-
The ideal pH of the mixture after amination should be basic (pH > 9) to ensure the deprotonation of the ammonium salt and liberation of free ammonia for the reaction.
-
-
Alternative Amination Method:
-
For critical, small-scale syntheses, consider bubbling anhydrous ammonia gas through the cooled solution of the acyl chloride. This completely avoids the introduction of water.
-
Alternatively, a solution of ammonia in an organic solvent like methanol or dioxane can be used.
-
Data Summary: Reagent & Condition Optimization
| Parameter | Standard Protocol | Optimized Protocol for Higher Yield | Rationale for Change |
| SOCl₂ Stoichiometry | 1.2 - 1.5 equivalents | 2.0 - 3.0 equivalents | Drives the equilibrium towards the acyl chloride and compensates for any minor moisture. |
| Catalyst | None | 1-2 mol% DMF | Accelerates acyl chloride formation via the Vilsmeier reagent. |
| Amination Temp. | Room Temperature | 0 °C (Ice Bath) | Reduces the rate of the competing hydrolysis reaction. |
| Ammonia Source | Aqueous NH₄OH | Anhydrous NH₃ (gas) or NH₃ in MeOH | Eliminates water from the quenching step, preventing hydrolysis of the intermediate. |
Question 3: My final product is impure. I see a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. What could this be?
Answer:
An impurity with similar polarity to your amide product is often a related amide or a dimer. One possibility is the formation of a secondary amine from the reaction of your product with another molecule of the acyl chloride intermediate, though this is less common for primary amides. A more likely scenario, depending on your starting material's synthesis route, involves impurities carried over from the 2-chloroquinoline-4-carboxylic acid itself.
Troubleshooting Protocol:
-
Analyze the Starting Material:
-
Before starting the amidation, confirm the purity of your 2-chloroquinoline-4-carboxylic acid by ¹H NMR and LC-MS. Common precursors for this acid are synthesized from isatin and can contain related isomers if the cyclization is not clean.
-
Action: Recrystallize the starting carboxylic acid from a suitable solvent (e.g., ethanol, acetic acid) to ensure you start with high-purity material.
-
-
Optimize the Final Product Crystallization:
-
The 2-chloroquinoline-4-carboxamide is typically a solid. A well-chosen crystallization can be far more effective than chromatography for removing minor impurities.
-
Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble at high temperatures but poorly soluble at room temperature, such as ethanol, isopropanol, or ethyl acetate.
-
-
Work-up pH control:
-
During the work-up, after the reaction with ammonia, ensure the pH is correct. If the solution is not basic enough, any unreacted carboxylic acid will not be deprotonated and may be less soluble, potentially co-precipitating with your amide product. If the solution is too acidic during washes, your amide product could potentially hydrolyze back to the acid under harsh conditions.
-
Part 3: Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Chloroquinoline-4-carboxamide
This protocol incorporates the troubleshooting insights discussed above.
Materials:
-
2-Chloroquinoline-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.5 eq)
-
Anhydrous Toluene
-
N,N-Dimethylformamide (DMF)
-
Aqueous Ammonia (NH₄OH, 28-30%)
-
Deionized Water
-
Brine
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Acyl Chloride Formation:
-
To the flask, add 2-chloroquinoline-4-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 10 mL per gram of acid).
-
Begin stirring and add a catalytic amount of DMF (2 drops).
-
Slowly add thionyl chloride (2.5 eq) via the dropping funnel. The reaction may be slightly exothermic.
-
After the addition is complete, heat the mixture to reflux (oil bath at ~120°C). Maintain reflux for 2-3 hours. The reaction is complete when gas evolution has ceased.
-
-
Removal of Excess Reagent:
-
Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator). This step is crucial to prevent vigorous, uncontrolled reaction in the next step.
-
-
Amination:
-
Re-dissolve the crude acyl chloride residue in anhydrous THF or Dichloromethane.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly and carefully add concentrated aqueous ammonia (approx. 10 eq) dropwise with vigorous stirring, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
A precipitate of the product should form. Filter the solid crude product using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water (to remove ammonium salts) and then a small amount of cold diethyl ether (to remove non-polar impurities).
-
Dry the solid under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol to obtain the pure 2-chloroquinoline-4-carboxamide.
-
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Note: This is a foundational textbook reference for the mechanism of DMF catalysis in acyl chloride formation. A specific online link is not applicable, but the Vilsmeier-Haack reaction is the relevant chapter).
-
Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnala, S. (2016). Synthesis and characterization of novel 2-chloroquinoline-3-carbaldehyde derivatives and their antimicrobial activity. Journal of Saudi Chemical Society, 20, S422-S428. [Link]
optimizing reaction conditions for the synthesis of 2-Chloroquinoline-4-carboxamide derivatives
Ticket ID: #Q4-AMIDE-OPT Assigned Specialist: Senior Application Scientist (Organic Synthesis Division) Status: Open Subject: Troubleshooting yield and purity issues in the chlorination and amidation sequences of quinoline-4-carboxylic acids.
Executive Summary: The Synthetic Logic
You are likely encountering issues because this synthesis requires navigating a "dual-activation" pathway. Unlike standard amide couplings, the synthesis of 2-chloroquinoline-4-carboxamides typically proceeds through a 2-hydroxyquinoline-4-carboxylic acid intermediate.
The critical step is the reaction with Phosphorus Oxychloride (
-
Aromatization/Chlorination: Converts the 2-oxo (lactam) motif into the 2-chloro (lactim) motif via a Vilsmeier-Haack-type mechanism.
-
Activation: Converts the 4-carboxylic acid into a highly reactive acyl chloride.
The Pitfall: If moisture is present, or if the stoichiometry is off, the acyl chloride hydrolyzes back to the acid, or the 2-position fails to chlorinate completely, leading to difficult-to-separate mixtures.
Module 1: The Reaction Workflow (Visual Map)
The following diagram illustrates the critical intermediates and decision points. Use this to identify where your specific failure mode is occurring.
Figure 1: The "Dual-Activation" pathway. Success depends on maintaining the integrity of the highly reactive 2-chloro-4-carbonyl chloride intermediate.
Module 2: Troubleshooting Phase I (The POCl3 Step)
Context: You are converting 2-hydroxyquinoline-4-carboxylic acid to 2-chloroquinoline-4-carbonyl chloride.
Q1: My reaction mixture turns black/tarry, and the yield is low. What is happening?
Diagnosis: This is likely due to thermal decomposition or uncontrolled exotherms .
-
The Science: The reaction generates significant HCl gas and heat. If
is added too quickly to a hot mixture, or if the reflux is too vigorous without adequate solvent, the quinoline ring can undergo polymerization or degradation. -
The Fix:
-
Dilution: Do not use neat
if you are seeing charring. Use Toluene or Acetonitrile as a co-solvent. -
Temperature Ramp: Add
dropwise at , stir for 30 mins, then slowly ramp to reflux. -
Base Catalyst: Add a catalytic amount of DMF (Dimethylformamide).[3] This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent, allowing you to run the reaction at a lower temperature (
instead of ).
-
Q2: I see the "2-chloro" group formed, but the carboxylic acid didn't convert to the acid chloride (or vice versa).
Diagnosis: Old or hydrolyzed
-
The Science:
reacts with atmospheric moisture to form Phosphoric acid ( ), which is useless for chlorination. -
The Protocol Check:
-
Is your
clear or cloudy? (Cloudy = Bad). -
Stoichiometry: You need at least 3-5 equivalents of
. One equivalent for the 2-OH, one for the 4-COOH, and excess to drive the equilibrium and act as solvent.
-
Module 3: Troubleshooting Phase II (Amidation)
Context: Reacting the acid chloride with your amine (
Q3: I am getting the "2-hydroxy" acid back instead of the amide.
Diagnosis: Hydrolysis of the Acid Chloride intermediate.
-
The Science: The 2-chloroquinoline-4-carbonyl chloride is extremely moisture-sensitive. If your solvent (DCM/THF) contains water, or if the air is humid, water outcompetes your amine.
-
The Fix:
-
Solvent Drying: Use commercially available anhydrous solvents or dry them over molecular sieves (3Å or 4Å).
-
Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon.
-
Order of Addition: Dissolve the amine and base (TEA) in solvent first, then add the acid chloride solution dropwise at
.
-
Q4: The reaction stalls. I see starting material (amine) and acid chloride on TLC.
Diagnosis: Protonation of the amine.
-
The Science: The reaction produces HCl as a byproduct.[4]
. The HCl immediately protonates unreacted amine to form , which is non-nucleophilic . -
The Fix: You must use a base scavenger .
-
Standard: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).[4] Use 2.5 equivalents (1 eq for the reaction, 1 eq to scavenge HCl, 0.5 eq excess).
-
Alternative: If your amine is weak (e.g., an aniline), use Pyridine as the solvent.
-
Module 4: Optimized Protocol (The "Gold Standard")
This protocol minimizes side reactions and maximizes the stability of the chloro-substituent.
Step 1: Synthesis of 2-Chloroquinoline-4-carbonyl chloride
-
Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube (
). -
Reactants: Charge 2-hydroxyquinoline-4-carboxylic acid (1.0 eq).
-
Solvent/Reagent: Add
(5.0 eq). Optional: Add Toluene (5 vol) if scale is >10g. -
Catalyst: Add DMF (3-5 drops).
-
Reaction: Heat to reflux (
) for 2–4 hours. Monitor by TLC (take an aliquot, quench in MeOH check for methyl ester). -
Workup (Critical):
-
Cool to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator) to obtain a solid residue. Do not quench with water yet. -
Azeotrope with Toluene (
) to remove trace . -
Result: Crude Acid Chloride (Yellow/Brown solid). Use immediately.
-
Step 2: Amidation
-
Setup: Flask under
atmosphere at . -
Amine Solution: Dissolve Amine (1.1 eq) and DIPEA (2.5 eq) in Anhydrous DCM.
-
Addition: Dissolve the crude Acid Chloride from Step 1 in Anhydrous DCM. Add this solution dropwise to the Amine solution.
-
Reaction: Warm to Room Temp (
) and stir for 2–6 hours. -
Purification:
-
Wash with Water (
), then Saturated (removes hydrolyzed acid), then Brine. -
Dry over
. -
Recrystallize from Ethanol or Ethyl Acetate/Hexane.[4]
-
Comparison of Coupling Methods
If the Acid Chloride route fails (e.g., due to stability), consider these alternatives.
| Method | Reagents | Pros | Cons |
| Acid Chloride (Standard) | High reactivity; "One-pot" potential. | Moisture sensitive; harsh conditions. | |
| HATU/EDC Coupling | HATU, DIPEA, DMF | Mild conditions; good for sensitive amines. | Requires selective 2-chlorination first (harder to source starting material). |
| Mixed Anhydride | Isobutyl chloroformate | Fast reaction at low temp ( | Prone to side reactions (carbamate formation). |
References
-
Saudi, M. N. S., et al. (2003). "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165-174.[5]
-
Massoud, M. A. M., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017)." Arkivoc, 2018(i), 244-287. (Provides mechanistic insight into Vilsmeier-Haack chlorination of quinolines).
-
BenchChem Technical Support. (2025). "Optimizing Amidation Reactions with Acyl Chlorides." (General protocols for moisture-sensitive acid chloride couplings).
-
Master Organic Chemistry. (2015). "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." (Mechanistic background on OH to Cl conversion).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloroquinoline-4-carboxamide Impurity Management
Status: Operational Ticket Focus: Impurity Profiling, Troubleshooting, and Purification Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
2-Chloroquinoline-4-carboxamide is a deceptive scaffold.[1] While the quinoline ring is aromatic and stable, the chlorine atom at the 2-position functions electronically like a vinylogous acid chloride . It is activated for Nucleophilic Aromatic Substitution (
The Core Challenge: You are fighting two opposing forces. You need high reactivity to install the chlorine (usually via
This guide addresses the three most common impurity classes:
-
Hydrolysis Artifacts (The "2-Hydroxy" species).
-
Process Intermediates (The "Acid" carryover).
-
Oligomeric/Colored Impurities (The "Yellow" problem).
Impurity Profile & Identification
Before troubleshooting, confirm your enemy.[1] Use this table to correlate your HPLC/LC-MS data with specific structural defects.
| Impurity Name | Structure Description | Origin | LC-MS ( | RRT (Approx)* |
| Impurity A (The "Acid") | 2-Chloroquinoline-4-carboxylic acid | Incomplete amidation of the acid chloride intermediate.[1] | 207 / 209 (Acidic) | ~0.8 (Polar) |
| Impurity B (The "Quinolone") | 2-Hydroxyquinoline-4-carboxamide (Tautomer: 2-Quinolone) | Hydrolysis of the 2-Cl group due to moisture/high pH.[1] | 189 ( | ~0.5 - 0.6 |
| Impurity C (The "Precursor") | 2-Hydroxyquinoline-4-carboxylic acid | Incomplete chlorination of the starting material.[1] | 190 ( | < 0.5 (Very Polar) |
| Impurity D (The "Dimer") | O-bridged or N-bridged dimers | Harsh | > 350 | > 1.2 (Non-polar) |
*RRT (Relative Retention Time) relative to target (set at 1.0) on a standard C18 column with Acidic Mobile Phase.[1]
Troubleshooting Guide (Q&A Format)
Category: Synthesis & Reaction Control[1][2][3][4][5][6]
Q: My reaction mixture turned from pale yellow to dark brown/black. Is my product gone? A: Not necessarily, but you have generated Impurity D (Oligomers) .
-
The Cause: This is classic "charring" from
decomposition. If you heat above 100°C without strict temperature control, it generates polyphosphoric acid species that polymerize electron-rich aromatics.[1] -
The Fix:
-
Keep the chlorination temperature strictly between 80°C – 95°C .[1]
-
Use a catalytic amount of DMF (Vilsmeier-Haack conditions) to lower the activation energy, allowing lower temperatures.[1]
-
Rescue: These oligomers are highly lipophilic.[1] A filtration through a short pad of silica gel (eluting with DCM) usually removes the dark color before crystallization.[1]
-
Q: I see a persistent peak at
-
The Mechanism: The 2-chloro position is susceptible to water, especially if your HPLC solvent is not buffered or if your sample solvent contains trace acid/base.[1]
-
The Fix:
Category: Workup & Isolation[1][2][4][6][7]
Q: The product precipitates as a sticky gum instead of a solid. A: This indicates trapped Phosphoryl species or Residual Acid .[1]
-
The Cause: The intermediate acid chloride was not fully quenched, or
byproducts are trapped in the lattice. -
The Fix: "Trituration is your friend."
Q: I cannot remove the unreacted acid (Impurity A) by recrystallization. A: Recrystallization is inefficient for separating the Acid from the Amide because their solubilities are too similar in alcohols.[1]
-
The Fix: Use Chemical Washing instead of physical separation.[1]
Visualizing the Impurity Origins
The following diagram maps exactly where these impurities enter your workflow.
Figure 1: Synthesis pathway highlighting the genesis points of critical impurities.[2][3]
Validated Purification Protocol
Do not rely on column chromatography for scale-up (>5g).[1] This chemical wash + recrystallization method is self-validating.[1]
Step 1: The "Scavenger" Wash (Removes Impurity A)
-
Dissolve crude reaction mixture in Ethyl Acetate (20 mL per gram of crude).
-
Note: If solubility is poor, add 5-10% THF.[1]
-
-
Wash with saturated Sodium Bicarbonate (
) ( vol). -
Wash with Brine (
vol). -
Dry organic layer over
and concentrate in vacuo to a solid.
Step 2: The "Displacement" Recrystallization (Removes Impurity B & D)
The 2-hydroxy impurity (Impurity B) is much less soluble in ethanol than the target.[1]
-
Suspend the solid from Step 1 in Ethanol (EtOH) (10 mL/g).
-
Heat to reflux (
). The target should dissolve; Impurity B may remain as a haze.[1] -
Hot Filtration: If undissolved solids remain at reflux, filter them off immediately (this is likely Impurity B or inorganic salts).[1]
-
Cool slowly to Room Temperature, then to
. -
Filter the white needles.[1]
-
Wash: Wash the cake with cold Ethanol.
Analytical Method (HPLC)
Use this method to verify purity. The acidic mobile phase is critical to suppress the ionization of the carboxylic acid impurity, sharpening its peak shape.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide).[1]
-
Target Retention: Expect the target amide around 8.5 - 9.0 min. The Acid (Impurity A) will elute earlier (~7.0 min).[1]
Decision Tree: Purification Logic
Figure 2: Logic flow for selecting the correct purification method based on impurity profile.
References
-
Saudi, M. N. S., et al. (2003).[1][5] "Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists." Archiv der Pharmazie, 336(3), 165-174.[1][5]
-
Muscia, G. C., et al. (2020).[1][6] "HCOOH-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones." RSC Advances. (General reactivity context for 2-Cl hydrolysis).
-
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 230582, 2-Chloroquinoline-4-carboxylic acid." PubChem.
-
Boosen, K. J. (1972).[1][3] "Process for making 2-hydroxyquinoline-4-carboxylic acids."[1][3][7][8] U.S. Patent 3,691,171.[1][3] (Provides context on the stability and synthesis of the hydroxy-precursor).
Sources
- 1. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 4. Separation of 2-Chloroquinoline-4-carbonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Enhancing the In Vitro Bioavailability of Quinoline Carboxamides
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the in vitro bioavailability of quinoline carboxamides. This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth, practical solutions through detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline carboxamide derivatives exhibit poor in vitro bioavailability?
A1: The limited in vitro bioavailability of many quinoline carboxamides often stems from a combination of poor aqueous solubility and/or low intestinal permeability. The quinoline ring system, while a valuable scaffold in medicinal chemistry, can contribute to high lipophilicity and crystallinity.[1][2] High lipophilicity can lead to poor solubility in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption. Furthermore, the rigid, planar structure of the quinoline core can result in strong crystal lattice energy, making it difficult for individual molecules to dissolve.
Q2: What are the initial assessments I should perform to understand the bioavailability limitations of my quinoline carboxamide?
A2: A systematic initial assessment is crucial. We recommend the following tiered approach:
-
Aqueous Solubility Determination: Measure the kinetic and thermodynamic solubility of your compound in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and small intestine.
-
Permeability Assessment: Employ in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment of passive diffusion. For a more comprehensive evaluation, the Caco-2 cell monolayer assay can provide insights into both passive and active transport mechanisms.
-
Solid-State Characterization: Use techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity of your compound. An amorphous form is generally more soluble than a crystalline one.[3]
Q3: What are the primary strategies to improve the in vitro bioavailability of a poorly soluble quinoline carboxamide?
A3: Broadly, the strategies can be divided into two main categories:
-
Medicinal Chemistry Approaches: This involves chemical modification of the quinoline carboxamide scaffold to improve its physicochemical properties. This could include introducing polar functional groups to enhance solubility or modulating the lipophilicity to improve permeability.[4]
-
Formulation Strategies: These approaches focus on altering the physical form of the drug or combining it with excipients to improve its dissolution and/or permeability without changing the chemical structure of the active pharmaceutical ingredient (API).[5][6] Common techniques include particle size reduction, the use of amorphous solid dispersions (ASDs), and lipid-based formulations.[5]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the in vitro evaluation of quinoline carboxamide bioavailability.
Problem 1: My quinoline carboxamide has very low aqueous solubility.
Initial Assessment:
-
Confirm the solid state: Is your compound crystalline or amorphous?
-
Determine the pH-solubility profile: Does the solubility change significantly with pH?
-
Measure the logP: A high logP (typically >3) often correlates with low aqueous solubility.
Troubleshooting Workflow:
Caption: Decision tree for addressing low aqueous solubility.
Solution 1: Particle Size Reduction (Micronization)
-
Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7]
-
When to use: This is a good starting point for compounds where the dissolution rate is the limiting factor for bioavailability.
-
Protocol: Jet Milling for Micronization
-
Ensure the quinoline carboxamide is in a dry, crystalline form.
-
Set up the jet mill according to the manufacturer's instructions.
-
Introduce the compound into the milling chamber at a controlled feed rate.
-
High-velocity air or nitrogen is used to create particle-on-particle collisions, reducing the particle size.
-
Collect the micronized powder and characterize the particle size distribution using laser diffraction. Aim for a particle size range of 1-10 µm.
-
Solution 2: Amorphous Solid Dispersions (ASDs)
-
Principle: Dispersing the drug in an amorphous state within a polymer matrix eliminates the need to overcome the crystal lattice energy for dissolution, often leading to a significant increase in aqueous solubility and the potential for supersaturation.[3][8]
-
When to use: For crystalline compounds with poor aqueous solubility.
-
Protocol: Preparation of an ASD by Solvent Evaporation
-
Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC, Soluplus®) for their ability to form a stable amorphous dispersion with your compound.
-
Solvent Selection: Choose a common solvent that dissolves both your quinoline carboxamide and the selected polymer (e.g., methanol, acetone, or a mixture).
-
Dissolution: Dissolve the drug and polymer in the chosen solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure and gentle heating.
-
Drying: Dry the resulting solid film under vacuum for 24-48 hours to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask and confirm its amorphous nature using XRPD and DSC.
-
Problem 2: My quinoline carboxamide shows low permeability in the PAMPA/Caco-2 assay.
Initial Assessment:
-
Review physicochemical properties: High molecular weight (>500 Da), a high number of hydrogen bond donors (>5), and a high number of hydrogen bond acceptors (>10) can all contribute to low permeability.
-
Efflux Ratio in Caco-2: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a Caco-2 assay suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
Troubleshooting Workflow:
Caption: Workflow for addressing low permeability.
Solution 1: Medicinal Chemistry Approach (Structure Modification)
-
Principle: Systematically modifying the chemical structure of the quinoline carboxamide can improve its permeability characteristics.
-
Strategies:
-
Reduce Hydrogen Bonding Capacity: Replace hydrogen bond donors (e.g., -NH, -OH) with groups that cannot donate hydrogen bonds.
-
Optimize Lipophilicity: Aim for a logP value in the range of 1-3, as both very low and very high lipophilicity can negatively impact permeability.
-
Mask Polar Groups: Temporarily mask polar functional groups with lipophilic moieties to create a prodrug that can be cleaved in vivo to release the active compound.
-
Solution 2: Formulation with Permeation Enhancers
-
Principle: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of poorly permeable compounds.
-
Examples of Permeation Enhancers: Surfactants like sodium caprate and bile salts.
-
Caution: The use of permeation enhancers should be carefully evaluated for potential intestinal toxicity.
Solution 3: Lipid-Based Formulations
-
Principle: Formulating the quinoline carboxamide in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its absorption by utilizing the natural lipid absorption pathways in the intestine.[9]
-
When to use: Particularly effective for highly lipophilic (high logP) compounds.
-
Protocol: Screening for a Simple Lipid Formulation
-
Excipient Screening: Determine the solubility of your compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., ethanol, propylene glycol).
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the region that forms a stable microemulsion upon gentle agitation in an aqueous medium.
-
Formulation Selection: Choose a formulation from the stable microemulsion region for further in vitro dissolution and permeability testing.
-
Problem 3: I am observing high variability in my in vitro bioavailability data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Solid Form | Characterize the solid form of each batch of your compound using XRPD to ensure you are consistently working with the same polymorph or amorphous form. |
| Compound Degradation | Assess the stability of your quinoline carboxamide in the assay medium under the experimental conditions (e.g., pH, temperature, light). |
| Precipitation During Assay | If using a formulation, ensure it is stable upon dilution in the assay medium. For supersaturating systems like ASDs, consider including a precipitation inhibitor in the formulation. |
| Inaccurate Quantification | Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, accuracy, and precision in the specific assay matrix. |
Quantitative Data Summary
Table 1: Impact of Structural Modifications on the Permeability of Quinoline-4-Carboxamides
| Compound Modification | Change in Lipophilicity (clogP) | Change in Permeability (PAMPA, Pe nm/s) | Reference |
| Removal of a basic group | Decreased | Increased >20-fold | [10] |
| Reduction of basicity (pKa) | Varied | Increased up to 50-fold | [10] |
| Introduction of a benzyl morpholine | Increased | Increased >30-fold | [1] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Quinoline Carboxamides
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Micronization | Increased surface area | Simple, established technology | May not be sufficient for very poorly soluble compounds |
| Nanosuspension | Drastically increased surface area, increased saturation solubility | High drug loading, suitable for various administration routes | Potential for Ostwald ripening, requires specialized equipment |
| Amorphous Solid Dispersion (ASD) | Eliminates crystal lattice energy, potential for supersaturation | Significant solubility enhancement | Thermodynamically unstable, potential for recrystallization |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilization in lipid matrix, utilizes lipid absorption pathways | Enhances both solubility and permeability, protects from degradation | Lower drug loading, potential for GI side effects from surfactants |
| Cyclodextrin Complexation | Encapsulation of the drug molecule in a hydrophilic cavity | Increased aqueous solubility, can be used in liquid and solid dosage forms | Limited to molecules that fit within the cyclodextrin cavity, potential for renal toxicity at high doses |
References
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
- Anti-cancer potency of tasquinimod is enhanced via albumin-binding facilitating increased uptake in the tumor microenvironment. PubMed Central.
- Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- (PDF) Formulation strategies for poorly soluble drugs.
- Technical Support Center: Enhancing the Solubility of 3-Quinolinecarboxamide Compounds. Benchchem.
- Amorphous solid dispersions for enhanced drug solubility and stability. Technobis.
- Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formul
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory consider
- Excipients for Solubility and Bioavailability Enhancement.
- Nanosuspensions: Enhancing drug bioavailability through nanoniz
- Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. PMC.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Amorphous solid dispersion technique for improved drug delivery: basics to clinical applic
- Nanosuspension-Based Drug Delivery Systems for Topical Applic
- (PDF) Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors.
- Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrog
- Correction to Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- Amide Bond Bioisosteres: Str
- Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC.
- Some literature reported biologically relevant and potent amide containing heterocycles.
- New Deliveries Used to Enhance Bioavailability through Novel Drug Delivery Systems. Walsh Medical Media.
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. WO2022068877A1 - Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof - Google Patents [patents.google.com]
method for drying and storing 2-Chloroquinoline-4-carboxamide
Technical Support Center: 2-Chloroquinoline-4-carboxamide
A Senior Application Scientist's Guide to Effective Drying and Storage Protocols
Welcome to the technical support center for 2-Chloroquinoline-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who handle this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to ensure the integrity and stability of your compound throughout your experiments. The stability of 2-Chloroquinoline-4-carboxamide is paramount for reproducible results, and improper handling can introduce variability through hydration or degradation. This document provides in-depth, field-proven insights into best practices for its drying and storage.
Frequently Asked Questions (FAQs)
Q1: Why is specific drying and storage necessary for 2-Chloroquinoline-4-carboxamide?
A1: The molecular structure of 2-Chloroquinoline-4-carboxamide, featuring a carboxamide group and a heterocyclic quinoline ring, suggests a potential for hygroscopicity—the tendency to absorb moisture from the atmosphere. Moisture can act as a reagent or catalyst for degradation pathways, primarily hydrolysis of the amide bond, even if amides are generally more stable than esters[1]. Furthermore, many complex organic molecules can be sensitive to light and atmospheric oxygen. Proper drying removes residual solvents and adsorbed water, while correct storage protocols mitigate the risks of hydrolysis, oxidation, and photodegradation, ensuring the compound's purity and stability over time.[2][3]
Q2: What are the visible signs of improper storage or degradation?
A2: The primary visible sign of moisture absorption is a change in the physical state of the powder, such as clumping, caking, or the formation of a sticky or gummy solid.[2] Chemical degradation may not always be visible. However, a distinct color change (e.g., from off-white to yellow or brown) can indicate the formation of degradation products. The most reliable method for detecting degradation is through analytical techniques like HPLC (to check for purity), LC-MS (to identify degradation products), or Karl Fischer titration (to quantify water content).
Q3: Can I dry this compound in a standard laboratory oven?
A3: It is strongly discouraged. While a standard oven removes moisture, the combination of high temperature and atmospheric oxygen can accelerate thermal degradation and oxidative pathways. Vacuum drying is the preferred method as it allows for the removal of water and volatile solvents at significantly lower temperatures, thus preserving the compound's integrity.[4]
Q4: Is 2-Chloroquinoline-4-carboxamide light-sensitive?
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Compound appears clumped or "wet" upon arrival or after brief exposure to air. | High hygroscopicity; absorption of atmospheric moisture. | The compound must be dried before use. For immediate use of a small quantity, drying in a vacuum desiccator over a strong desiccant (e.g., P₂O₅) may suffice. For bulk material, follow the Vacuum Oven Drying Protocol. |
| Inconsistent analytical results (e.g., NMR, LC-MS) from the same batch. | Non-homogenous hydration or degradation within the sample. | Re-dry the entire batch of the compound using the recommended vacuum oven protocol to ensure uniformity. Re-test for purity and identity. Always handle the compound in a low-humidity environment (e.g., glove box) if possible. |
| The compound has changed color (e.g., darkened) over time. | Potential chemical degradation (e.g., oxidation, photolysis). | Do not use the compound. The purity is compromised. Review storage conditions—ensure the container is airtight, protected from light, and consider storing under an inert atmosphere. |
| Poor solubility in the intended solvent compared to previous batches. | The presence of water can alter solubility characteristics. Alternatively, degradation may have produced insoluble impurities. | Verify the water content using Karl Fischer titration. If high, re-dry the material. If the issue persists after drying, the compound has likely degraded and should be discarded. |
Experimental Protocols & Methodologies
The choice of drying method depends on the initial state of the material and the required level of dryness for your application.
Decision Workflow for Drying Method Selection
Caption: Decision tree for selecting the appropriate drying method.
Method 1: Desiccator Drying (For Trace Moisture)
This method is suitable for maintaining the dry state of an already-dry compound or for removing small amounts of adsorbed surface moisture.
Rationale: A desiccator provides a low-humidity environment by using a drying agent (desiccant) to absorb water vapor.[3][7] This is a passive, gentle method that avoids thermal stress.
Step-by-Step Protocol:
-
Prepare the Desiccator: Ensure the desiccator is clean and dry. Fill the bottom compartment with a fresh, active desiccant such as phosphorus pentoxide (P₂O₅) or anhydrous calcium sulfate (Drierite®).
-
Sample Preparation: Place a thin layer of the 2-Chloroquinoline-4-carboxamide powder in a shallow glass dish (e.g., a watch glass or crystallization dish) to maximize surface area exposure.
-
Incubation: Place the dish on the desiccator plate. If using a vacuum desiccator, seal the lid and slowly apply vacuum. For a non-vacuum desiccator, apply a thin layer of grease to the rim and slide the lid on to create a seal.
-
Drying Time: Allow the compound to dry for at least 24-48 hours. The time required depends on the amount of moisture to be removed.
-
Completion: For vacuum desiccators, slowly vent with a dry, inert gas like nitrogen before opening. For all desiccators, open carefully and immediately transfer the dried compound to an appropriate storage container.
Method 2: Vacuum Oven Drying (For Bulk or Wet Material)
This is the most effective method for removing residual solvents and significant amounts of water.
Rationale: Applying a vacuum lowers the boiling point of water and solvents, allowing for their efficient removal at a reduced temperature.[8][9] This prevents thermal degradation that might occur at higher temperatures under atmospheric pressure.[4] A slow, controlled application of vacuum is crucial for fine powders to prevent them from being drawn into the vacuum system.[10]
Step-by-Step Protocol:
-
Sample Preparation: Spread the 2-Chloroquinoline-4-carboxamide powder in a thin, even layer in a clean, shallow, heat-resistant glass or stainless steel tray.
-
Oven Setup: Place the tray in the vacuum oven. Close the oven door securely.
-
Heating: Begin heating the oven to the desired setpoint (see table below). Allow the oven and sample to reach thermal equilibrium (approx. 30-60 minutes).
-
Gentle Vacuum Application: Connect the oven to the vacuum pump with a cold trap in between. Crucially, apply the vacuum gradually. If your system allows, ramp down from atmospheric pressure (approx. 760 Torr) to the target pressure over 30-60 minutes.[10] This prevents the fine powder from becoming airborne.
-
Drying Cycle: Once the target temperature and pressure are reached, dry for the recommended duration. Periodically breaking the vacuum with a slow bleed of dry nitrogen can help carry away moisture vapor and accelerate drying.[4][11]
-
Cycle Completion: Once the drying time is complete, turn off the vacuum pump and slowly vent the oven with dry nitrogen or argon gas until it reaches atmospheric pressure.
-
Cooling & Storage: Turn off the oven heater. Allow the compound to cool to room temperature inside the oven under the inert atmosphere before removing it. Immediately transfer the cooled, dry powder to a pre-prepared storage container.
Recommended Vacuum Oven Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 40 - 60 °C | Provides sufficient energy to vaporize water and common organic solvents without approaching temperatures that risk thermal degradation of the compound. |
| Vacuum Pressure | 1 - 10 Torr (mbar) | Significantly reduces the boiling point of water, allowing for rapid evaporation at the recommended low temperatures. |
| Drying Time | 4 - 24 hours | Dependent on sample size, solvent/water content, and particle size. Dry to a constant weight for best results. |
| Purge Gas | Dry Nitrogen or Argon | An inert gas is used to vent the oven, preventing the hot, reactive compound from coming into contact with atmospheric oxygen and moisture.[12] |
Long-Term Storage Protocol
Proper long-term storage is critical to maintaining the compound's integrity for future use.
Principles of Secure Chemical Storage
Caption: Key storage conditions and the degradation risks they mitigate.
Recommended Storage Procedure:
-
Select the Right Container: Use a clean, dry amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap. Amber glass protects against light-sensitive degradation[6], while the PTFE liner provides an excellent chemical-resistant, airtight seal.
-
Inert Atmosphere Backfill (Recommended): After placing the dried compound in the vial, flush the headspace with a gentle stream of dry nitrogen or argon for 15-30 seconds to displace air and moisture.[12]
-
Secure Sealing: Immediately and tightly seal the cap. For extra protection against moisture ingress, the cap-vial interface can be wrapped with Parafilm®.
-
Labeling: Clearly label the container with the compound name, batch number, date, and any relevant safety information.
-
Location: Store the sealed vial in a cool, dry, and dark location, such as a dedicated chemical storage cabinet.[13] Avoid areas with temperature fluctuations or high humidity. For maximum long-term stability, storage in a refrigerator (+4°C) is an option, but the vial must be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
By adhering to these scientifically-grounded protocols, you can ensure the stability and reliability of your 2-Chloroquinoline-4-carboxamide, leading to more accurate and reproducible research outcomes.
References
- Chem-Impex International. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
-
Shokri, J., & Adibkiya, K. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceutical Sciences, 24(3), 149-161. [Link]
-
Science.gov. (n.d.). vacuum drying process: Topics by Science.gov. Retrieved from [Link]
- Google Patents. (2016). Method of drying electrode assemblies.
-
Wikipedia. (2024). 2-Chloroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Chemdad Co., Ltd. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
- Google Patents. (2007). System and method for processing hygroscopic materials.
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1856. [Link]
-
Cleatech. (n.d.). Desiccator Cabinets. Retrieved from [Link]
-
European Chlorinated Solvents Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
Monteiro, R. L., et al. (2018). Study of the microwave vacuum drying process for a granulated product. MATEC Web of Conferences, 148, 02005. [Link]
-
Terra Universal. (n.d.). Desiccator Cabinets. Retrieved from [Link]
-
Princen, M. (2022). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. (Master's thesis, KU Leuven). [Link]
-
DigiVac. (n.d.). Secrets for Drying Fine Powders in a Vacuum oven. Retrieved from [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
DigiVac. (2021, October 13). The Secret for Vacuum Drying Fine Powders. YouTube. [Link]
-
LabRepCo, LLC. (n.d.). Plas-Labs Amber Acrylic Desiccators for light sensitive materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]
-
Ng, K. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Safety Storage Systems. (n.d.). 10 Sets of Chemicals Which Should Never Be Stored Together. Retrieved from [Link]
-
Al-Rashood, K. A., et al. (2006). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Saudi Pharmaceutical Journal, 14(3-4), 188-197. [Link]
Sources
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfo.in [pharmainfo.in]
- 4. digivac.com [digivac.com]
- 5. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. labrepco.com [labrepco.com]
- 7. thomassci.com [thomassci.com]
- 8. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vacuum drying process: Topics by Science.gov [science.gov]
- 10. youtube.com [youtube.com]
- 11. WO2018054231A1 - Method of drying electrode assemblies - Google Patents [patents.google.com]
- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 13. uwaterloo.ca [uwaterloo.ca]
Technical Support Center: Navigating the Challenges of Hydrophobic Compounds in Biological Evaluation
Introduction: The Hydrophobic Challenge in Drug Discovery
In the realm of drug discovery and biological research, hydrophobic compounds represent a double-edged sword. Their lipophilic nature is often crucial for traversing cellular membranes to reach intracellular targets.[1] However, this same property creates significant technical hurdles in aqueous biological assay environments.[2][3][4] Poor aqueous solubility can lead to a cascade of problems, including compound precipitation, aggregation, and non-specific binding, ultimately resulting in underestimated activity, poor data reproducibility, and misleading structure-activity relationships (SAR).[3][4][5]
This guide serves as a technical support resource for researchers confronting these challenges. It provides troubleshooting strategies, detailed protocols, and answers to frequently asked questions, grounded in the physicochemical principles that govern the behavior of hydrophobic compounds in vitro. Our goal is to equip you with the knowledge to generate reliable and accurate data, ensuring that promising, yet challenging, compounds are evaluated fairly.
Section 1: Troubleshooting & FAQs - Pre-Assay Compound Handling
Proper handling and solubilization of hydrophobic compounds before they are introduced into an assay is the most critical step for avoiding downstream complications.
Q1: My compound won't dissolve in the assay buffer. What should I do first?
A1: Direct dissolution in aqueous buffer is rarely feasible for highly hydrophobic molecules. The standard industry practice is to first create a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6][7] This stock is then serially diluted to create intermediate concentrations, which are finally diluted into the final aqueous assay buffer.
Causality: DMSO is a powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[5] By creating a concentrated stock, you can introduce the compound into the final assay with a very low final concentration of the organic solvent, minimizing its potential to interfere with the biological system.[8]
Best Practice Workflow for Stock Preparation:
-
Equilibrate: Allow the vial of lyophilized compound to reach room temperature before opening. This prevents atmospheric moisture from condensing inside the vial, which can compromise compound stability and solubility.[5]
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high stock concentration (e.g., 10-30 mM).[2][4]
-
Ensure Complete Dissolution: Vortex vigorously. If solids persist, gentle warming (e.g., 37°C) or sonication in a water bath can be used.[6][7] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-binding tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate out of the DMSO solution over time.[5]
Q2: What is the maximum final concentration of DMSO I can use in my assay?
A2: This is highly dependent on the assay system. For most cell-based assays, the final DMSO concentration should be kept ≤ 0.5% , and ideally ≤ 0.1% , to avoid solvent-induced artifacts.[8] Biochemical assays (e.g., purified enzyme assays) can sometimes tolerate higher concentrations (e.g., 1-2.5%), but this must be empirically validated.[4]
Causality: At concentrations above 1%, DMSO can damage cell membranes, induce oxidative stress, and alter signaling pathways, leading to cell death or confounding biological effects.[8][9] Even at concentrations below 0.1%, DMSO can have subtle, heterogeneous effects on cellular signaling networks.[10] It is crucial to run a vehicle control with the exact same final concentration of DMSO as your test wells to properly normalize your data.[11]
Q3: My compound precipitates when I dilute it from DMSO into my aqueous assay buffer. How can I fix this?
A3: This is a classic sign that you are exceeding the compound's thermodynamic aqueous solubility. When the DMSO is diluted, water becomes the primary solvent, and the hydrophobic compound "crashes out" of the solution.
Troubleshooting Steps:
-
Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. A multi-step process allows for a more gradual change in the solvent environment.
-
Incorporate "Pluronic" Mixing: When performing the final dilution into the aqueous buffer, pipette vigorously or use a vortex to create turbulence. This rapid mixing helps to disperse the compound molecules before they have a chance to self-associate and precipitate.
-
Lower the Final Test Concentration: The most straightforward solution is to test the compound at lower concentrations that remain below its solubility limit.
-
Use Solubilizing Excipients: Consider adding a low concentration of a non-ionic surfactant (e.g., Triton X-100, Tween-20) or a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer. These agents can help keep the compound in solution.[4][12] (See Section 2 for more details).
Section 2: Troubleshooting & FAQs - In-Assay Complications & Artifacts
Even if a compound appears soluble, its hydrophobicity can manifest as artifacts during the assay itself. The most common pitfall is the formation of colloidal aggregates.
Q4: My compound shows activity in my primary screen, but the dose-response curve is extremely steep and inconsistent. Could this be an artifact?
A4: Yes, this is a hallmark of inhibition by compound aggregation.[13] Aggregating compounds often exhibit an unusually steep dose-response curve that appears cooperative, which can be easily mistaken for potent activity.
Causality: Hydrophobic compounds can self-associate in aqueous solutions to form colloidal aggregates, typically a few hundred nanometers in diameter. This occurs above a specific "Critical Aggregation Concentration" (CAC), which is unique to each compound and the specific buffer conditions. These aggregates act as large, sticky particles that non-specifically sequester and denature the target protein, leading to apparent inhibition. This mechanism is a major source of false positives in high-throughput screening (HTS).
Q5: How can I confirm if my compound is an aggregator?
A5: The gold-standard counter-screen is to re-test the compound's activity in the presence of a low concentration of a non-ionic detergent.
The Detergent Test:
-
Mechanism: Non-ionic detergents, like Triton X-100 or Tween-20, prevent the formation of compound aggregates.[14] They can also disassemble existing aggregates.[15]
-
Procedure: Re-run your assay with the addition of 0.01% - 0.1% Triton X-100 to the assay buffer.[16]
-
Interpretation:
-
Activity Disappears or is Greatly Reduced: This is strong evidence that the compound's apparent activity was due to aggregation. The detergent prevented the artifact.
-
Activity is Unchanged: The compound is likely a true inhibitor, as its specific binding to the target is not affected by the detergent.
-
Q6: Besides aggregation, what other non-specific interactions should I be aware of?
A6: Hydrophobic compounds can cause artifacts through several mechanisms:
-
Non-Specific Binding (NSB): Highly "sticky" compounds can bind to plasticware (tubes, assay plates), reducing the effective concentration of the compound available to interact with the target.[17] They can also bind non-specifically to off-target proteins in the assay (e.g., albumin in serum-containing media), which can act as a sink for the compound.[18][19][20][21]
-
Assay Interference: Some hydrophobic molecules contain structural motifs, known as Pan-Assay Interference Compounds (PAINS), that can interfere with assay readouts through mechanisms like fluorescence quenching or redox cycling.[13]
-
Membrane Disruption: In cell-based assays, at high concentrations, hydrophobic compounds can intercalate into and disrupt cellular membranes, leading to non-specific cytotoxicity.
Section 3: Validated Protocols & Best Practices
Here we provide step-by-step protocols for key experiments to proactively identify and mitigate the pitfalls of hydrophobic compounds.
Protocol 1: Detergent Counter-Screen for Aggregation
Objective: To determine if the observed biological activity of a compound is an artifact of aggregation.
Materials:
-
Your primary biochemical or cell-based assay system.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
10% Triton X-100 stock solution in ultrapure water.
-
Assay buffer.
Procedure:
-
Prepare Detergent-Containing Buffer: Prepare your standard assay buffer. Create a second batch of the same buffer that also contains Triton X-100 at a final concentration of 0.025% (this is a good starting point; it can be optimized between 0.01-0.1%).
-
Compound Titration: Prepare identical serial dilutions of your test compound in both the standard buffer and the detergent-containing buffer. Also, prepare vehicle controls (DMSO only) for both buffer conditions.
-
Run Assays: Perform your standard assay protocol in parallel using both sets of buffers.
-
Data Analysis: Generate dose-response curves for the compound under both conditions (+/- detergent). Calculate IC50/EC50 values for each.
Interpretation:
-
A significant rightward shift (>10-fold) or complete loss of potency in the presence of detergent strongly indicates inhibition by aggregation.
-
Minimal change in potency (<2-3 fold) suggests the compound is a specific, non-aggregating inhibitor.
Data Summary Table: Common Solvents and Excipients
| Agent | Type | Typical Final Concentration | Use Case & Key Considerations |
| DMSO | Organic Solvent | < 0.5% (cells), < 2.5% (biochem) | Universal solvent for stock solutions. Must validate tolerance in your specific assay.[8][11] |
| Ethanol | Organic Solvent | < 1% | Alternative to DMSO, but can also have cytotoxic effects.[6] |
| Triton X-100 | Non-ionic Surfactant | 0.01% - 0.1% | Gold standard for aggregation counter-screens. Can interfere with some assay technologies.[12][14] |
| Tween-20/80 | Non-ionic Surfactant | 0.01% - 0.1% | Milder alternative to Triton X-100. Commonly used in ELISA and SPR.[22][23][24] |
| BSA | Carrier Protein | 0.1 - 1 mg/mL | Reduces non-specific binding to surfaces and can prevent aggregation. Can also bind true inhibitors, potentially reducing their apparent potency.[12][19] |
| Cyclodextrins | Solubilizer | Varies (µM to mM) | Encapsulate hydrophobic molecules in their core to increase aqueous solubility.[6] |
Conclusion
The challenges posed by hydrophobic compounds are significant but manageable. By understanding the underlying physicochemical principles of solubility and aggregation, researchers can design more robust experiments and implement appropriate controls. Proactive measures, such as careful stock solution preparation and routine use of detergent counter-screens, are essential for distinguishing true biological activity from in vitro artifacts. This diligence ensures that valuable chemical matter is not prematurely discarded and that research efforts are focused on genuinely promising leads.
References
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
Hydrophobic interactions responsible for unspecific binding of morphine-like drugs. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Surfactants as stabilizers for biopharmaceuticals: An insight into the molecular mechanisms for inhibition of protein aggregation. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals. TeachEngineering. [Link]
-
The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61). RSC Publishing. [Link]
-
How to dissolve hydrophobic drug....... ResearchGate. [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Langmuir. [Link]
-
Protein aggregation in high-performance liquid chromatography: hydrophobic interaction chromatography of beta-lactoglobulin A. Biophysical Journal. [Link]
-
What effects does DMSO have on cell assays? Quora. [Link]
-
Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA. [Link]
-
Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery. Protein and Peptide Letters. [Link]
-
Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms. Journal of Pharmaceutical Sciences. [Link]
-
The Relationship between Hydrophobicity and Drug-Protein Binding in Human Serum Albumin: A Quartz Crystal Microbalance Study. MDPI. [Link]
-
How error‐prone bioaccumulation experiments affect the risk assessment of hydrophobic chemicals and what could be improved. Integrated Environmental Assessment and Management. [Link]
-
Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
DMSO in cell based assays. Scientist Solutions. [Link]
-
Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. ACS Chemical Biology. [Link]
-
Non Specific Binding. YouTube. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
How error‐prone bioaccumulation experiments impact the risk assessment of hydrophobic chemicals and what could be improved. ResearchGate. [Link]
-
Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. Cancers. [Link]
-
Advances in high throughput screening of aggregation, stability and viscosity. YouTube. [Link]
-
Problematic Attributions of Entropic and Hydrophobic Effects in Drug Interactions. ACS Bio & Med Chem Au. [Link]
-
An alternative assay to hydrophobic interaction chromatography for high-throughput characterization of monoclonal antibodies. mAbs. [Link]
-
Protein-Drug Binding: Mechanism and Kinetics. JoVE. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Chemical Biology. [Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biological Procedures Online. [Link]
-
Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
-
Selected Thoughts on Hydrophobicity in Drug Design. Molecules. [Link]
-
Understanding Hydrophobic Effects: Insights from Water Density Fluctuations. Annual Review of Condensed Matter Physics. [Link]
Sources
- 1. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08377F [pubs.rsc.org]
- 16. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 17. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Surfactants as stabilizers for biopharmaceuticals: An insight into the molecular mechanisms for inhibition of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals - Activity - Teach Engineering [teachengineering.org]
- 24. Exploring the Protein Stabilizing Capability of Surfactants Against Agitation Stress and the Underlying Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of 2-Chloroquinoline-4-carboxamide and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and improved safety profiles is relentless. This guide provides a comprehensive comparative analysis of the anticancer activity of 2-Chloroquinoline-4-carboxamide, a representative of the promising quinoline class of compounds, and Doxorubicin, a widely used chemotherapeutic agent. This document synthesizes experimental data to offer an objective overview of their respective potencies, mechanisms of action, and cellular effects.
Introduction to the Contenders
Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. Its broad-spectrum activity against a range of hematological and solid tumors is well-documented. However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity.
2-Chloroquinoline-4-carboxamide and its derivatives represent a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, and modifications at the 2 and 4 positions have yielded compounds with significant cytotoxic and apoptotic activities against various cancer cell lines.[2]
This guide will delve into a head-to-head comparison of these two agents, examining their performance in preclinical studies and elucidating the molecular pathways they influence.
Comparative Cytotoxicity: A Quantitative Look at Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. While direct comparative studies on the parent 2-Chloroquinoline-4-carboxamide are limited, research on its derivatives provides valuable insights into its potential efficacy relative to Doxorubicin.
One study on novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives found that while they exhibited significant anticancer activity against the MDA-MB-231 breast cancer cell line, they were not as potent as Doxorubicin HCl.[3] However, another study on 4-oxoquinoline-3-carboxamide derivatives revealed that certain compounds demonstrated significant cytotoxicity against a gastric cancer cell line and, importantly, were more selective for cancer cells over normal cell lines compared to Doxorubicin.[4]
Below is a table summarizing representative IC50 values from various studies. It is crucial to note that these values are from different studies and involve various derivatives, and thus, direct comparison should be made with caution.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 (Lung) | > 20 | [5] |
| MCF-7 (Breast) | 2.5 | [5] | |
| HT-29 (Colon) | > 20 | ||
| HepG2 (Liver) | 1.3 ± 0.18 | [5] | |
| 2-arylquinoline derivative (13) | HeLa (Cervical) | 8.3 | |
| 4-oxoquinoline-3-carboxamide (16b) | ACP03 (Gastric) | 1.92 | [4] |
| 2-styrylquinoline-carboxamide (3h) | A549 (Lung) | 5.7 | [6] |
| 2-(4-chlorophenyl)-N-(...)-quinoline-4-carboxamide (12e) | MCF-7 (Breast) | 5.71 | [7] |
These data suggest that while Doxorubicin remains a highly potent agent, certain quinoline-4-carboxamide derivatives can achieve comparable or even superior potency against specific cancer cell lines, sometimes with the added advantage of better selectivity.
Unraveling the Mechanisms of Action: Different Paths to Cell Death
The anticancer effects of 2-Chloroquinoline-4-carboxamide and Doxorubicin stem from their distinct interactions with cellular machinery, ultimately leading to cell cycle arrest and apoptosis.
Doxorubicin: A DNA-Targeting Powerhouse
Doxorubicin's primary mechanism of action involves its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II.[8] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.
2-Chloroquinoline-4-carboxamide: A Multi-Faceted Approach
The anticancer activity of quinoline derivatives, including 2-Chloroquinoline-4-carboxamides, is more varied. Many derivatives have been identified as potent inhibitors of topoisomerase, similar to Doxorubicin.[1][7] Additionally, these compounds are known to induce apoptosis through various signaling pathways and can cause cell cycle arrest, often at the G2/M phase.[9][10] Some quinoline derivatives have also been shown to inhibit tubulin polymerization, a mechanism distinct from DNA damage.
The following diagram illustrates a generalized workflow for evaluating the anticancer activity of these compounds.
Experimental Protocols: A Guide to In Vitro Assessment
To ensure the reproducibility and validity of comparative anticancer studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of 2-Chloroquinoline-4-carboxamide or Doxorubicin and incubate for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion: A Tale of Two Anticancer Agents
This comparative guide highlights the distinct profiles of 2-Chloroquinoline-4-carboxamide and Doxorubicin. Doxorubicin remains a potent and broadly effective anticancer drug, but its clinical use is hampered by toxicity. 2-Chloroquinoline-4-carboxamide and its derivatives emerge as a promising class of compounds with the potential for high efficacy, and in some cases, improved selectivity for cancer cells.
The diverse mechanisms of action of quinoline derivatives, including topoisomerase inhibition and disruption of tubulin polymerization, offer multiple avenues for therapeutic intervention and the potential to overcome resistance mechanisms associated with traditional chemotherapeutics. Further research focusing on direct, head-to-head comparative studies and in-depth mechanistic elucidation of specific 2-Chloroquinoline-4-carboxamide analogues is warranted to fully realize their clinical potential in the fight against cancer.
References
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (2022). National Institutes of Health. [Link]
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (2016). National Institutes of Health. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers. [Link]
-
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). Royal Society of Chemistry. [Link]
-
Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. (2024). National Institutes of Health. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2024). National Institutes of Health. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. (2021). Thai Science. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). PubMed. [Link]
-
Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines. (2013). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (2014). National Institutes of Health. [Link]
-
% Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. (n.d.). ResearchGate. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (2024). ResearchGate. [Link]
-
Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives as potent anti-breast cancer and antibacterial agents. (2021). ResearchGate. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). PubMed Central. [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]
-
A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2016). Bentham Science. [Link]
-
Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. (2022). MDPI. [Link]
-
Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents. (2020). PubMed. [Link]
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. thaiscience.info [thaiscience.info]
- 4. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Design, synthesis, biological evaluation and multi spectroscopic studies of novel 2-styrylquinoline-carboxamide derivatives as potential DNA intercalating anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 10. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Chloroquinoline-4-carboxamide for Researchers and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with 2-Chloroquinoline-4-carboxamide serving as a critical intermediate in the synthesis of a variety of pharmacologically active compounds. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects. This guide provides a detailed comparison of the primary synthetic routes to 2-Chloroquinoline-4-carboxamide, offering insights into the mechanistic underpinnings and practical considerations of each pathway to aid researchers in selecting the optimal strategy for their specific needs.
Introduction to 2-Chloroquinoline-4-carboxamide
2-Chloroquinoline-4-carboxamide is a versatile building block, with the chloro- and carboxamide- functionalities at the 2- and 4-positions of the quinoline ring, respectively, allowing for diverse chemical modifications. Its derivatives have shown a wide range of biological activities, including potential as antimalarial and anticancer agents.[1] The selection of a synthetic route is a critical decision, balancing factors such as overall yield, purity of the final product, cost of reagents, safety, and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-Chloroquinoline-4-carboxamide can be broadly categorized into multi-step procedures involving the initial synthesis of a quinoline core followed by functional group manipulations. The most prevalent approaches commence with the formation of 2-hydroxyquinoline-4-carboxylic acid, which is then converted to the target carboxamide.
Route 1: The Classical Two-Step Approach via an Acyl Chloride Intermediate
This widely employed route involves the chlorination of 2-hydroxyquinoline-4-carboxylic acid followed by amidation of the resulting acyl chloride.
Step 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid
The initial step focuses on the conversion of the readily available 2-hydroxyquinoline-4-carboxylic acid to its 2-chloro derivative. This transformation is typically achieved through the use of a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Mechanism of Chlorination: The lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic phosphorus atom of POCl₃. A subsequent series of electron rearrangements and the departure of a chloride ion leads to the formation of a phosphorylated intermediate. The chloride ion then acts as a nucleophile, attacking the C2 position of the quinoline ring and displacing the phosphate group to yield the 2-chloroquinoline derivative. The driving force for this reaction is the formation of the stable phosphate byproduct.
A typical experimental procedure involves heating 2-hydroxyquinoline-4-carboxylic acid with an excess of phosphorus oxychloride under reflux conditions.[2] Upon completion, the reaction mixture is carefully quenched with ice, leading to the precipitation of 2-chloroquinoline-4-carboxylic acid. Yields for this step are generally high, often in the range of 87%.[2]
Step 2: Amidation of 2-Chloroquinoline-4-carboxylic Acid
The second step involves the conversion of the carboxylic acid to the corresponding primary amide. A common and effective method is the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[3][4]
Mechanism of Amidation via Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form a highly reactive acyl chloride. The subsequent addition of ammonia, a potent nucleophile, to the carbonyl carbon of the acyl chloride leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, with the expulsion of a chloride ion, yields the stable amide product.[3]
An alternative to the acyl chloride route is the direct amidation of the carboxylic acid using coupling agents. Reagents such as dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, facilitating nucleophilic attack by an amine.[5]
| Parameter | Route 1: Acyl Chloride Method |
| Starting Material | 2-Hydroxyquinoline-4-carboxylic Acid |
| Key Reagents | POCl₃, SOCl₂, Ammonia |
| Overall Yield | Good to Excellent |
| Purity | Generally high after purification |
| Advantages | Well-established, reliable, high yields |
| Disadvantages | Use of hazardous reagents (POCl₃, SOCl₂), requires multiple steps |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloroquinoline-4-carboxylic Acid[2]
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) and phosphorus oxychloride (excess, ~10 equivalents) is prepared.
-
The mixture is heated to reflux and maintained at this temperature for 1-24 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is allowed to cool to room temperature and then slowly poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 2-chloroquinoline-4-carboxylic acid.
Protocol 2: Synthesis of 2-Chloroquinoline-4-carboxamide via Acyl Chloride[4]
-
To a solution of 2-chloroquinoline-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride (1.2-1.5 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-4 hours or until the conversion to the acyl chloride is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acyl chloride is redissolved in a fresh aprotic solvent and cooled to 0 °C.
-
A solution of concentrated ammonia in the same solvent is added dropwise with stirring.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloroquinoline-4-carboxamide, which can be further purified by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
Caption: Workflow for the two-step synthesis of 2-Chloroquinoline-4-carboxamide.
Alternative Synthetic Considerations: The Gould-Jacobs Reaction
An alternative approach to the quinoline core is the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonic ester.[6] This method allows for the construction of the 4-hydroxyquinoline ring system, which can then be subjected to the chlorination and amidation steps described above. The choice between starting from a pre-formed hydroxyquinoline or utilizing the Gould-Jacobs reaction depends on the availability and cost of the respective starting materials.
Caption: The Gould-Jacobs reaction for the synthesis of the 4-hydroxyquinoline core.
Future Perspectives: Greener Synthetic Routes
While the classical methods are robust, there is a growing emphasis on developing more environmentally benign synthetic protocols. Research into catalytic direct amidation methods, which avoid the use of stoichiometric activating agents like thionyl chloride, is an active area.[7][8] These methods often employ transition metal catalysts or organocatalysts to facilitate the direct coupling of carboxylic acids and amines, generating water as the only byproduct. While still under development for this specific substrate, the adoption of such green chemistry principles will be crucial for the future of pharmaceutical manufacturing.
Conclusion
The synthesis of 2-Chloroquinoline-4-carboxamide is most reliably achieved through a two-step process starting from 2-hydroxyquinoline-4-carboxylic acid. This method, involving chlorination with phosphorus oxychloride and subsequent amidation via an acyl chloride intermediate, offers high yields and a well-understood reaction profile. While alternative routes for the quinoline core synthesis exist, the availability of the starting hydroxyquinoline makes this the more common approach. As the field of chemistry moves towards more sustainable practices, the development of catalytic, one-pot procedures will likely offer more efficient and environmentally friendly alternatives in the future. Researchers should carefully consider the scale of their synthesis, available resources, and safety protocols when selecting the most appropriate route for their application.
References
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Indo American Journal of Pharmaceutical Research. SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Catalytic Amidation. Catalytic Amidation Reactions. [Link]
-
PubMed. Catalytic and non-catalytic amidation of carboxylic acid substrates. [Link]
-
Semantic Scholar. facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [Link]
- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
-
YouTube. Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
-
Common-Conditions. Amine to Amide (via Acid Chloride). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iajpr.com [iajpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Catalytic Amidation [catalyticamidation.info]
Comparative Guide: Mechanism of Action of 2-Chloroquinoline-4-carboxamide vs. Classical Topoisomerase Inhibitors
This guide provides an in-depth mechanistic comparison of 2-Chloroquinoline-4-carboxamide (and its bioactive derivatives) against standard topoisomerase inhibitors like Camptothecin and Etoposide.
Executive Summary
2-Chloroquinoline-4-carboxamide (2-CQC) represents a "privileged scaffold" in medicinal chemistry. While often utilized as a precursor for more complex aminoquinoline drugs, the core structure itself and its direct derivatives exhibit distinct biological activity. Unlike classical inhibitors that strictly target Topoisomerase I (Camptothecin) or Topoisomerase II (Etoposide), 2-CQC derivatives often display dual-mechanism potential , acting as DNA intercalators that stabilize the cleavage complex while simultaneously modulating downstream signaling pathways (e.g., PI3K/Akt).
This guide dissects the molecular interactions, binding kinetics, and experimental validation of 2-CQC compared to the clinical standards.
Mechanistic Deep Dive: The "Interfacial Inhibition" Model[1]
The Core Mechanism
Topoisomerases relieve DNA supercoiling by creating transient single-strand (Topo I) or double-strand (Topo II) breaks.[1] They form a covalent Topoisomerase-DNA Cleavage Complex (Topo-cc) .
-
Normal Physiology: The enzyme religates the DNA strand and releases.
-
Inhibitor Action (Poisoning): The inhibitor binds at the interface of the DNA and the enzyme after cleavage but before religation. This "traps" the enzyme on the DNA, converting an essential repair enzyme into a cellular toxin (DNA damage
Apoptosis).
2-Chloroquinoline-4-carboxamide Specifics
The 2-CQC scaffold utilizes a bipartite binding mode:
-
Planar Quinoline Ring: Intercalates between DNA base pairs at the cleavage site (similar to Camptothecin).
-
4-Carboxamide Moiety: Acts as a critical hydrogen-bond anchor. It interacts with amino acid residues in the enzyme's active site (often Asp or Arg residues depending on the isoform), "locking" the complex in the cleaved state.
-
2-Chloro Substituent: An electron-withdrawing group that modulates the electron density of the quinoline ring, enhancing
- stacking interactions with DNA bases. It also serves as a lipophilic handle, altering the molecule's positioning within the hydrophobic pocket of the enzyme-DNA interface.
Comparative Analysis: 2-CQC vs. Standards
Comparison Table: Physicochemical & Mechanistic Profiles
| Feature | 2-Chloroquinoline-4-carboxamide | Camptothecin (CPT) | Etoposide (VP-16) |
| Primary Target | Dual Potential (Topo I & II) / Intercalator | Topoisomerase I (Specific) | Topoisomerase II (Specific) |
| Binding Site | DNA-Enzyme Interface (Intercalation + Groove Binding) | DNA-Enzyme Interface (Intercalation) | DNA-Enzyme Interface (Non-intercalating) |
| Key Structural Motif | Quinoline + Carboxamide (H-bond donor/acceptor) | Pentacyclic lactone (E-ring instability) | Glycosidic moiety + Dimethoxyphenol |
| Mechanism of Cell Death | Replication Fork Collision + ROS Generation | Replication Fork Collision (S-phase specific) | Double-Strand Breaks (G2/M arrest) |
| Chemical Stability | High (Stable amide bond) | Low (Lactone hydrolysis at physiological pH) | Moderate (Metabolic activation required) |
| Resistance Profile | Efflux pumps (P-gp); Mutation of Topo binding pocket | Topo I mutations; Downregulation of Topo I | Topo II |
Structural Logic[3]
-
Vs. Camptothecin: CPT relies on an unstable E-ring lactone for activity. At physiological pH, this ring opens, rendering the drug inactive. 2-CQC's carboxamide is hydrolytically stable, offering a longer duration of action within the nuclear compartment.
-
Vs. Etoposide: Etoposide does not intercalate; it binds the enzyme pocket. 2-CQC's ability to intercalate (due to the flat quinoline system) suggests it may have higher affinity for DNA-rich environments, potentially effective in tumors with high chromatin density.
Visualizing the Mechanism (Graphviz)
The following diagram illustrates the "Trapping" mechanism where 2-CQC stabilizes the cleavage complex, leading to apoptosis.
Caption: The "Poison" Mechanism: 2-CQC stabilizes the transient Topo-DNA complex, preventing religation and causing lethal DNA breaks.
Experimental Protocols for Validation
To objectively compare 2-CQC with standard inhibitors, the following self-validating protocols are recommended.
Protocol A: Plasmid DNA Relaxation Assay (Topo I Activity)
Objective: Determine if 2-CQC inhibits the relaxation of supercoiled DNA by Topoisomerase I.
-
Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322, 0.5
g per reaction). -
Recombinant Human Topoisomerase I (1 unit).
-
Assay Buffer (10 mM Tris-HCl pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM Spermidine).
-
Test Compound: 2-CQC (0.1 - 100
M titration). -
Control: Camptothecin (10
M).
-
-
Workflow:
-
Mix DNA, Buffer, and Compound on ice.
-
Add Topoisomerase I enzyme to initiate.
-
Incubate at 37°C for 30 minutes .
-
Stop Reaction: Add 2
L of 10% SDS + Proteinase K. Incubate 15 mins at 50°C (Critical: digests the enzyme to release trapped DNA).
-
-
Analysis:
-
Run samples on a 1% Agarose gel (without Ethidium Bromide initially).
-
Stain with Ethidium Bromide post-electrophoresis.
-
Interpretation:
-
Protocol B: "Band Depletion" Immunoblot (Cellular Trapping Assay)
Objective: Confirm that 2-CQC traps the Topoisomerase enzyme covalently bound to DNA inside cells (In Vivo Complex of Enzyme, ICE assay).
-
Treatment: Treat HCT116 cells with 2-CQC (10-50
M) or Etoposide (Control) for 1 hour. -
Lysis: Lyse cells rapidly with 1% Sarkosyl (detergent). Note: Do not use standard RIPA buffer; strong detergents are needed to trap the covalent complex.
-
Fractionation:
-
Layer lysate onto a Cesium Chloride (CsCl) gradient or perform differential centrifugation.
-
Free Topoisomerase remains in the supernatant.
-
DNA-bound Topoisomerase (Trapped) pellets with the genomic DNA.
-
-
Detection:
-
Resuspend DNA pellet.
-
Perform Western Blot using anti-Topo I or anti-Topo II antibodies.
-
Result: A strong band in the DNA pellet fraction indicates successful trapping (poisoning) by 2-CQC.
-
References
-
Pommier, Y. (2013). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology. Link
-
Kou, X., et al. (2023). Quinoline Derivatives as Potential Anticancer Agents: A Review. European Journal of Medicinal Chemistry.
-
Nitiss, J. L. (2009). Targeting DNA Topoisomerase II in Cancer Chemotherapy. Nature Reviews Cancer. Link
-
Vertex Research. (2025). Biological Properties of Quinoline-4-carboxamide Derivatives. ResearchGate. Link
-
Wall, M. E., & Wani, M. C. (1996). Camptothecin and Taxol: Discovery to Clinic. Cancer Research.[4][5] Link
Sources
- 1. youtube.com [youtube.com]
- 2. Exploring Camptothecin's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for 2-Chloroquinoline-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with rigorous testing and validation. A cornerstone of this process is the establishment of robust and reliable analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide provides an in-depth, scientifically grounded approach to the inter-laboratory validation of an analytical method for 2-Chloroquinoline-4-carboxamide, a key intermediate in the synthesis of various pharmacologically active compounds.
As Senior Application Scientists, we recognize that true scientific integrity lies not just in following a protocol but in understanding the underlying principles. This guide is therefore structured to provide not only a step-by-step methodology but also the scientific rationale behind each decision, ensuring a self-validating system that is both trustworthy and compliant with global regulatory standards.
The Imperative of Inter-Laboratory Validation
Before an analytical method can be confidently deployed across different laboratories for routine analysis, its performance must be thoroughly evaluated to ensure that it yields consistent and reliable results, regardless of the testing site, analyst, or equipment. This process, known as inter-laboratory validation or method transfer, is a critical component of the analytical method lifecycle.[1] It provides the ultimate proof of a method's ruggedness and reproducibility, essential for regulatory submissions and ensuring product quality throughout its lifecycle.[2][3]
The validation process for an analytical method is guided by internationally harmonized guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[4][5][6] These guidelines outline the key performance characteristics that must be evaluated to demonstrate a method's suitability for its intended purpose.[7][8][9][10]
A Validated HPLC-UV Method for 2-Chloroquinoline-4-carboxamide: A Case Study
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and powerful technique for the analysis of pharmaceutical compounds.[11] Its high resolution, sensitivity, and reproducibility make it an ideal choice for the quantification of 2-Chloroquinoline-4-carboxamide.[11]
This guide will detail a comprehensive inter-laboratory validation protocol for a hypothetical reversed-phase HPLC-UV method for the assay of 2-Chloroquinoline-4-carboxamide.
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates the key stages of the inter-laboratory validation process.
Caption: A streamlined workflow for the inter-laboratory validation of an analytical method.
Detailed Inter-Laboratory Validation Protocol
This protocol outlines the key validation parameters to be assessed, the experimental design, and the acceptance criteria, in line with ICH guidelines.[4][12]
1. Specificity/Selectivity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]
-
Procedure:
-
Analyze a blank sample (placebo or solvent) to ensure no interfering peaks at the retention time of 2-Chloroquinoline-4-carboxamide.
-
Analyze a sample of 2-Chloroquinoline-4-carboxamide spiked with known related substances and potential degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the drug substance and analyze the stressed samples.
-
-
Acceptance Criteria: The peak for 2-Chloroquinoline-4-carboxamide should be pure and free from interference from other components. Peak purity analysis (e.g., using a photodiode array detector) should confirm this.
2. Linearity:
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample within a given range.[4]
-
Procedure:
-
Prepare a series of at least five standard solutions of 2-Chloroquinoline-4-carboxamide covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[4]
-
Procedure:
-
Perform recovery studies by spiking a placebo matrix with known amounts of 2-Chloroquinoline-4-carboxamide at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
Reproducibility (Inter-laboratory precision): The precision between different laboratories.[2]
-
-
Procedure:
-
Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Reproducibility: Provide a set of homogeneous samples to at least two other laboratories. Each laboratory will analyze the samples in replicate according to the provided analytical method.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision and reproducibility should also be ≤ 2.0%.[12]
5. Robustness:
-
Objective: To evaluate the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7][8]
-
Procedure:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within the established limits, and the assay results should not significantly deviate from the results obtained under the original conditions.
Comparison with Alternative Analytical Methods
While HPLC-UV is a robust and widely accepted method, it is essential to consider alternative techniques that may offer advantages in specific scenarios. The choice of an analytical method is often a balance between performance, cost, and the specific requirements of the analysis.
Decision Matrix for Method Selection
The following diagram provides a framework for selecting the most appropriate analytical method based on key performance attributes.
Caption: A decision-making framework for selecting an analytical method.
Performance Comparison of Analytical Methods
The table below provides a comparative summary of the performance of HPLC-UV against two common alternatives: Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-UV). The data presented is hypothetical but representative of typical performance characteristics.
| Parameter | HPLC-UV | LC-MS | UPLC-UV |
| Specificity | High | Very High | High |
| Sensitivity (LOD/LOQ) | Moderate | Very High | High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% | ≤ 2.0% | ≤ 1.5% |
| Analysis Time | ~15-30 min | ~15-30 min | ~5-10 min |
| Cost per Sample | Low | High | Moderate |
| Robustness | High | Moderate | High |
Analysis of Alternatives:
-
LC-MS: Offers superior specificity and sensitivity, making it ideal for the analysis of complex matrices or for trace-level impurity profiling.[1] However, the higher cost and complexity of the instrumentation may not be justified for routine quality control assays.
-
UPLC-UV: Provides significantly faster analysis times and improved resolution compared to conventional HPLC, leading to higher sample throughput. The initial instrument cost is higher than HPLC, but the reduced solvent consumption can lead to long-term cost savings.
Conclusion
The inter-laboratory validation of an analytical method for 2-Chloroquinoline-4-carboxamide is a meticulous but essential process for ensuring the consistent quality and regulatory compliance of pharmaceutical products. A well-designed and executed validation study, guided by the principles of scientific integrity and international guidelines, provides the necessary confidence in the reliability of analytical data across different laboratories.
While HPLC-UV remains a workhorse for routine pharmaceutical analysis due to its robustness and cost-effectiveness, the selection of the most appropriate analytical technique should always be a strategic decision based on a thorough evaluation of the specific analytical needs and performance requirements.
References
-
Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Technology Networks. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Performance parameters for analytical method validation: Controversies and discrepancies among numerous guidelines. SciSpace. [Link]
-
Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry. International Journal of Trends in Emerging Research and Development. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Typical Performance Characteristics for Analytical Method Validation. GMP Insiders. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Modern Strategies for Heterocycle Synthesis. PubMed Central. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Green methods for synthesis of various Heterocycles: Sustainable approach. ResearchGate. [Link]
-
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Analytical method validation: A brief review. ResearchGate. [Link]
-
ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Jetir.org. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]/2305-6304/11/12/625)
Sources
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ajrconline.org [ajrconline.org]
- 8. scispace.com [scispace.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. wjarr.com [wjarr.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Assessing the Reproducibility of Biological Data for 2-Chloroquinoline-4-carboxamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity and the advancement of novel therapeutics. In the context of preclinical research, a failure to reproduce findings can lead to wasted resources and a significant delay in the drug development pipeline.[1][2][3] This guide provides an in-depth, technical framework for assessing the reproducibility of biological data for a promising small molecule, 2-Chloroquinoline-4-carboxamide, a member of the quinoline derivative class of compounds known for their diverse biological activities.[4][5]
The Imperative of Reproducibility in Preclinical Science
The "reproducibility crisis" in preclinical research is a well-documented challenge.[1][2][6] Studies have shown that a significant percentage of preclinical findings cannot be reproduced, raising concerns about the validity of the original research.[1][2] This lack of reproducibility can stem from a multitude of factors, including the lack of validation of key biological reagents, poor study design, inadequate data analysis, and a lack of robust laboratory protocols.[1][6] Ensuring the transparency and meticulous documentation of experimental procedures is paramount to addressing this issue.[7]
Understanding 2-Chloroquinoline-4-carboxamide and Its Biological Context
Quinoline derivatives are a significant class of heterocyclic compounds with a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][8] Specifically, 2-Chloroquinoline-4-carboxamide and its analogues have been investigated for various biological effects.[9] Given the potential of this compound in drug discovery, establishing the reproducibility of its biological effects is a critical step before committing to further development.
A Framework for Assessing Reproducibility: A Hypothetical Case Study
To illustrate a robust approach to assessing reproducibility, this guide will outline a hypothetical study to evaluate the anti-proliferative effects of 2-Chloroquinoline-4-carboxamide on a human cancer cell line. This framework is designed to be a self-validating system, incorporating multiple layers of controls and transparent reporting.
Experimental Workflow for Reproducibility Assessment
The following diagram outlines the key stages of a comprehensive reproducibility study for 2-Chloroquinoline-4-carboxamide.
Caption: Experimental workflow for assessing the reproducibility of 2-Chloroquinoline-4-carboxamide's biological activity.
Detailed Methodologies for Ensuring Reproducibility
The following protocols are designed to minimize variability and provide a transparent record of the experimental process.
PART 1: Compound and Reagent Validation
-
Compound Sourcing and Quality Control:
-
Rationale: The purity and identity of the test compound are fundamental to the validity of the results. Impurities can have their own biological activities, confounding the interpretation of the data.
-
Protocol:
-
Synthesize or procure 2-Chloroquinoline-4-carboxamide. The chemical structure and properties are available in public databases like PubChem.[10]
-
Verify the identity and purity of the compound using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity should be >95%.
-
Store the compound under appropriate conditions (e.g., -20°C, desiccated) to prevent degradation.
-
-
-
Cell Line Authentication:
-
Rationale: Misidentified or cross-contaminated cell lines are a major source of irreproducible data in preclinical research.[6]
-
Protocol:
-
Obtain the human cancer cell line (e.g., A549, a lung carcinoma cell line) from a reputable cell bank (e.g., ATCC).
-
Perform Short Tandem Repeat (STR) profiling to authenticate the cell line's identity before initiating the experiments and after a limited number of passages.
-
Routinely test for mycoplasma contamination.
-
-
PART 2: In Vitro Anti-Proliferative Assay
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 2-Chloroquinoline-4-carboxamide in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include appropriate controls: vehicle control (media with DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
Replace the media in the 96-well plate with 100 µL of the media containing the different concentrations of the compound or controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis (e.g., in GraphPad Prism).
-
-
PART 3: Comparative Data Analysis
To assess reproducibility, the experiment should be repeated at least three independent times. The following table presents hypothetical data from such a study.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean | Standard Deviation | Coefficient of Variation (%) |
| IC50 (µM) | 15.2 | 17.5 | 16.1 | 16.27 | 1.15 | 7.07% |
| Z'-factor | 0.78 | 0.82 | 0.75 | 0.78 | 0.035 | 4.49% |
-
Interpretation of Results:
-
The IC50 values across the three experiments are consistent, with a low coefficient of variation (CV) of 7.07%, suggesting good reproducibility of the compound's potency.
-
The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. The consistent and high Z'-factors in this hypothetical study suggest that the assay itself is robust and reliable.
-
Key Considerations for Ensuring Data Reproducibility
-
Standard Operating Procedures (SOPs): Detailed SOPs for all experimental procedures are crucial for ensuring consistency, especially when experiments are performed by different individuals or at different times.[11]
-
Thorough Documentation: Meticulous record-keeping of all experimental details, including reagent lot numbers, cell passage numbers, and any deviations from the protocol, is essential for troubleshooting and ensuring transparency.[11]
-
Statistical Rigor: Appropriate statistical analysis should be applied to determine the significance of the findings and to quantify the variability between experiments.
-
Data Sharing: Whenever possible, raw data should be made available to allow for independent analysis and verification.
Conclusion
Assessing the reproducibility of biological data is not merely a confirmatory step but an integral part of the scientific process. For a compound with therapeutic potential like 2-Chloroquinoline-4-carboxamide, a rigorous and transparent approach to reproducibility is non-negotiable. By implementing the principles and protocols outlined in this guide, researchers can enhance the reliability of their findings, build a stronger foundation for further drug development, and contribute to a more robust and credible scientific literature.
References
-
Public Health England. Reproducibility in pre-clinical life science research. [Link]
-
PubMed. Synthesis and biological evaluation of 2-quinolineacrylamides. [Link]
-
PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]
-
ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
-
Semantic Scholar. Synthesis and biological characterization of novel 2-quinolinecarboxamide ligands of the peripheral benzodiazepine receptors bearing technetium-99m or rhenium. [Link]
-
PubMed. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. [Link]
-
LucidQuest. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"?. [Link]
-
ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
National Center for Biotechnology Information. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. [Link]
-
MDPI. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. [Link]
-
National Center for Biotechnology Information. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
-
National Center for Biotechnology Information. In Vitro Research Reproducibility: Keeping Up High Standards. [Link]
-
National Center for Biotechnology Information. A Guide to Reproducibility in Preclinical Research. [Link]
-
PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]
-
Center for Open Science. Enhancing Reproducibility in Drug Development Research. [Link]
-
PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]
-
Trilogy Writing & Consulting. The reproducibility crisis in preclinical research - lessons to learn from clinical research. [Link]
-
ResearchGate. (PDF) In Vitro Research Reproducibility: Keeping Up High Standards. [Link]
-
CMDC Labs. Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]
-
Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
-
ResearchGate. 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]
-
National Center for Biotechnology Information. Resources for developing reliable and reproducible in vitro toxicological test methods. [Link]
Sources
- 1. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 2. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 3. cos.io [cos.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. trilogywriting.com [trilogywriting.com]
- 7. atcc.org [atcc.org]
- 8. researchgate.net [researchgate.net]
- 9. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroquinoline-4-carboxylic acid | C10H6ClNO2 | CID 230582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
